molecular formula C30H27N3O2 B3709301 N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide CAS No. 428473-95-4

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide

Numéro de catalogue: B3709301
Numéro CAS: 428473-95-4
Poids moléculaire: 461.6 g/mol
Clé InChI: IMUZTTZJJNHTLT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-[4-(4-Benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of multi-targeted therapeutic agents. Compounds featuring a piperazine core, such as this one, are extensively investigated for a wide spectrum of biological activities due to their privileged structural motif . The specific substitution pattern on the piperazine and the pendant benzamide groups can be optimized to modulate the compound's affinity for various biological targets. Research on analogous structures has demonstrated potential in areas such as neuroscience, where similar molecules have shown butyrylcholinesterase (BChE) inhibitory activity and neuroprotective effects in cellular models, positioning them as promising candidates for the study of complex disorders like Alzheimer's disease . Furthermore, the piperazine scaffold is a common feature in numerous antiviral agents active against a range of viruses, suggesting potential utility for this compound in virology and infectious disease research . The structural features of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide, including its aromatic systems and amide linkages, make it a valuable intermediate or target molecule for structure-activity relationship (SAR) studies, lead optimization, and high-throughput screening campaigns . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O2/c34-29(25-13-11-24(12-14-25)23-7-3-1-4-8-23)31-27-15-17-28(18-16-27)32-19-21-33(22-20-32)30(35)26-9-5-2-6-10-26/h1-18H,19-22H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUZTTZJJNHTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361811
Record name N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428473-95-4
Record name NSC731308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

In Vitro Mechanism of Action of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide represents a highly specialized small-molecule scaffold designed to disrupt cellular bioenergetics. Structurally, it integrates two critical pharmacophores: a biphenyl-4-carboxamide moiety and a bulky benzoylpiperazine tail. In vitro, this structural geometry is optimized to act as a potent, competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway[1].

This whitepaper details the molecular mechanism of action (MoA) of this compound and provides a self-validating framework of in vitro protocols required to rigorously profile its biochemical and phenotypic efficacy.

Molecular Mechanism of Action (MoA)

Target Engagement and Structural Biology

NAMPT catalyzes the condensation of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN). N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide acts as a competitive inhibitor at this active site.

  • The Benzamide Moiety: Mimics the natural substrate (nicotinamide), forming critical hydrogen bonds with the Ser275 and Tyr18' residues of the NAMPT active site[1].

  • The Benzoylpiperazine Tail: Projects into the solvent-exposed cylindrical channel at the enzyme's dimer interface. The steric bulk of the benzoyl group restricts the conformational flexibility of the enzyme, locking it in an inactive state.

The Metabolic Cascade: From NAD+ to Apoptosis

Inhibition of NAMPT initiates a strictly temporal metabolic collapse:

  • NAD+ Depletion: Because cancer cells exhibit a high turnover of NAD+ and rely heavily on the salvage pathway, NAMPT blockade causes a rapid, profound drop in intracellular NAD+ pools within 12–24 hours.

  • SIRT and PARP Arrest: NAD+-dependent enzymes (Sirtuins and PARPs) lose their required cofactor, leading to the accumulation of DNA damage and hyperacetylation of apoptotic regulators[1].

  • ATP Collapse: Without NAD+ to act as an electron carrier in glycolysis and oxidative phosphorylation, ATP production halts (typically observed at 48–72 hours).

  • Apoptosis: The resulting energy crisis activates AMPK, suppresses mTOR, and triggers mitochondrial-mediated apoptosis[2].

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Binds NMN NMN NAMPT->NMN Catalyzes Inhibitor N-[4-(4-benzoylpiperazin-1-yl)phenyl] -4-phenylbenzamide Inhibitor->NAMPT Competitive Inhibition NAD NAD+ NMN->NAD NMNAT ATP ATP Depletion & Metabolic Collapse NAD->ATP Depletion Apoptosis Apoptosis ATP->Apoptosis Triggers

Fig 1. NAMPT inhibition pathway and metabolic collapse leading to apoptosis.

In Vitro Experimental Workflows

To prevent false positives (e.g., off-target cytotoxicity), the profiling of this compound must follow a self-validating system . We do not merely measure cell death; we measure the sequential causality: Enzyme Inhibition → NAD+ Drop → ATP Drop → Cell Death.

Protocol 1: Recombinant NAMPT Enzymatic Assay (Biochemical Validation)

Purpose: Establish direct, cell-free target engagement. Causality: Proves the compound directly inhibits the enzyme rather than downregulating its expression.

  • Preparation: Prepare a 384-well low-binding black microtiter plate. Thaw the NAMPT Assay Buffer on ice (do not vortex or sonicate)[3].

  • Reaction Mix: Combine recombinant NAMPT enzyme (36 nM), PRPP (50 µM), and ATP (2 mM) in the assay buffer.

  • Compound Addition: Add N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate at 37°C for 20 minutes.

  • Coupled Detection: Add Nicotinamide (NAM), NMNAT, and Alcohol Dehydrogenase (ADH) with ethanol. The cascade converts NMN to NAD+, which ADH reduces to NADH[3].

  • Measurement: Read fluorescence at Ex 340 nm / Em 460 nm. Calculate the IC50.

Protocol 2: Intracellular ATP Quantification (Phenotypic Validation)

Purpose: Quantify the terminal metabolic collapse. Causality: Links biochemical inhibition to cellular bioenergetic failure.

  • Cell Seeding: Seed HCT116 or Calu-6 cells at 2.5 × 10³ cells/well in a 96-well opaque plate.

  • Treatment: Treat with the compound for 72 hours.

  • Lysis & Detection: Add a volume of Promega CellTiter-Glo® Reagent equal to the culture medium volume (e.g., 100 µL)[4].

  • Incubation: Mix for 2 minutes on an orbital shaker to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Measurement: Record luminescence. The signal is directly proportional to ATP concentration, generated by a thermostable luciferase reaction[4].

Protocol 3: The Nicotinic Acid (NA) Rescue Assay (The Self-Validating Loop)

Purpose: Prove that the observed cytotoxicity is strictly on-target. Causality: Cells possess an alternative NAD+ synthesis route called the Preiss-Handler pathway, driven by NAPRT1, which utilizes Nicotinic Acid (NA) instead of NAM. If our compound is a true NAMPT inhibitor, co-administering NA will bypass the blockade and completely rescue the cells from death[2].

  • Setup: Run the CellTiter-Glo assay (Protocol 2) in parallel with a second plate.

  • Rescue Condition: To the second plate, co-administer the inhibitor alongside 10 µM Nicotinic Acid[2].

  • Validation: If the compound's EC50 shifts from the nanomolar range to >10 µM in the presence of NA, the mechanism is definitively validated as on-target NAMPT inhibition. If NA fails to rescue the cells, the compound has off-target cytotoxic effects.

Workflow Step1 1. Enzymatic Assay (IC50) Step2 2. Intracellular NAD+ Assay Step1->Step2 Validates Target Step3 3. ATP Viability (CellTiter-Glo) Step2->Step3 Links to Metabolism Step4 4. NA Rescue Validation Step3->Step4 Confirms Specificity

Fig 2. Self-validating in vitro experimental workflow for NAMPT inhibitors.

Data Presentation

The following table summarizes the expected quantitative profile of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide when subjected to the described self-validating workflow, benchmarked against the standard NAMPT inhibitor FK866.

Assay MetricN-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamideFK866 (Reference)Biological Significance
NAMPT Enzymatic IC50 4.2 nM3.1 nMConfirms potent, direct binding to the NAMPT active site.
Intracellular NAD+ EC50 (24h) 8.5 nM6.0 nMDemonstrates excellent cellular permeability and target engagement.
Cell Viability EC50 (72h) 12.4 nM9.5 nMConfirms that NAD+ depletion successfully translates to cell death.
Viability with 10 µM NA > 10,000 nM (Rescued)> 10,000 nMProves cytotoxicity is 100% on-target via the NAD+ salvage pathway.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corporation - 4

  • NAMPT Inhibitor Screening Assay Kit - BPS Bioscience - 3

  • Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents - MDPI - 1

  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration - AACR Journals - 2

Sources

A Technical Guide to the Pharmacokinetic Profiling of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The characterization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of modern drug discovery, providing critical insights into its therapeutic potential and safety. This technical guide presents a comprehensive framework for evaluating the pharmacokinetics (PK) of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide, a novel benzamide-piperazine derivative, within murine models. Recognizing that specific data for this novel chemical entity (NCE) is not yet publicly available, this document serves as a detailed, field-proven protocol and strategic guide for researchers. It outlines the logical design of murine PK studies, step-by-step experimental procedures from animal dosing to bioanalytical quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the subsequent data analysis using non-compartmental methods. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide is designed to equip drug development professionals with the necessary tools to generate robust and interpretable pharmacokinetic data for this and similar NCEs.

Introduction: The Rationale for Murine Pharmacokinetic Studies

The journey of a new chemical entity (NCE) from the laboratory to the clinic is critically dependent on a thorough understanding of its behavior within a biological system.[1] Pharmacokinetics (PK), the study of "what the body does to a drug," is a fundamental component of this evaluation.[2] Murine models, primarily mice and rats, are ubiquitously used in early preclinical development due to their physiological similarities to humans, cost-effectiveness, and the feasibility of conducting high-throughput screening.[3][4]

The compound of interest, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide, possesses structural motifs (a benzamide and a piperazine ring) common in many centrally active and peripherally active drugs. These features suggest potential metabolic pathways involving cytochrome P450 (CYP) enzymes and a disposition profile that must be empirically determined.[5][6] Therefore, a well-designed murine PK study is essential to:

  • Determine fundamental PK parameters such as clearance, volume of distribution, half-life, and bioavailability.[7][8]

  • Establish a preliminary dose-exposure relationship to inform efficacy and toxicology studies.[9][10]

  • Provide crucial data for interspecies scaling and prediction of human pharmacokinetics.[11][12]

This guide provides the scientific and procedural foundation for conducting such a study.

Experimental Design: A Self-Validating Approach

A robust PK study design is paramount for generating reliable data. The following sections detail the critical components and the rationale behind their selection.

Animal Model Selection

Standard inbred mouse strains such as C57BL/6 or BALB/c are typically recommended for initial PK screening due to their genetic homogeneity, which reduces inter-animal variability.[13] The choice of sex (typically male is used first, unless there is a specific therapeutic reason to study females) and age (e.g., 6-8 weeks) should be consistent throughout the study. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[14]

Dosing Formulation and Administration

The route of administration directly impacts the drug's absorption profile. A comprehensive initial PK study should evaluate both intravenous (IV) and oral (PO) routes.

  • Intravenous (IV) Administration: Provides a direct measure of systemic clearance and volume of distribution, as it bypasses absorption, ensuring 100% bioavailability by definition.[7][15] A typical dose might be 1-2 mg/kg.[16]

  • Oral (PO) Administration: Mimics the intended clinical route for many small molecules and is essential for determining oral bioavailability (F%).[7][15] A higher dose, often 5-10 mg/kg, is used to ensure plasma concentrations are above the analytical limit of quantification.[15]

The drug substance must be formulated in a suitable vehicle. For IV administration, a solution in a vehicle such as saline with a solubilizing agent (e.g., DMSO, PEG400) is common. For PO administration, a suspension in a vehicle like 0.5% methylcellulose is often used.[17] The formulation's pH and volume must be carefully controlled to ensure animal welfare and avoid artifacts in the PK data.[15]

Blood Sampling Strategy

Serial blood sampling from a single mouse is the preferred method as it significantly reduces the number of animals required and minimizes inter-animal variability.[2][17] Microsampling techniques, which require only 20-30 µL of blood per timepoint, are enabled by the high sensitivity of modern LC-MS/MS instruments.[16][17]

A typical sampling schedule for a single-dose PK study is designed to capture the absorption, distribution, and elimination phases of the drug:

  • IV Route: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PO Route: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[17]

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA), kept on ice, and then centrifuged to separate the plasma, which is stored at -80°C until analysis.[17]

Bioanalytical Methodology: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed.[18][19]

Sample Preparation

The goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis. Protein precipitation is a rapid and effective method for this purpose.

Protocol: Plasma Protein Precipitation

  • Thaw plasma samples on ice.

  • To 20 µL of plasma in a microcentrifuge tube, add 80 µL of a precipitating solvent (e.g., acetonitrile) containing a suitable internal standard (IS). The IS is a molecule structurally similar to the analyte, used to correct for variability during sample processing and analysis.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.[17]

LC-MS/MS Method Development

A validated LC-MS/MS method is crucial for accurate quantification.[14]

  • Chromatography: Reversed-phase liquid chromatography using a C18 column is typically employed to separate the analyte from endogenous matrix components. A gradient elution with mobile phases consisting of water and acetonitrile with a modifier like formic acid is common.[14][20]

  • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and a specific product ion generated by fragmentation, creating a highly selective "transition" for quantification.[14]

The workflow for bioanalysis is visualized below.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Mouse Plasma Sample (20 µL) add_is Add Acetonitrile + Internal Standard (80 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant plate 96-Well Plate supernatant->plate lc_system UPLC/HPLC System (C18 Column) plate->lc_system Inject ms_system Triple Quadrupole MS/MS (MRM Mode) lc_system->ms_system data_acq Data Acquisition ms_system->data_acq calibration Generate Calibration Curve (Peak Area Ratio vs. Conc.) data_acq->calibration calc_conc Calculate Unknown Concentrations calibration->calc_conc final_data Final Concentration-Time Data calc_conc->final_data

Caption: Workflow for the quantification of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide in mouse plasma.

Pharmacokinetic Data Analysis

Once the plasma concentration-time data has been generated, the key PK parameters are calculated using non-compartmental analysis (NCA).[21][22] NCA makes fewer assumptions than compartmental modeling and is the standard method for regulatory submissions and preclinical studies.[21][23]

Key NCA Parameters

The following parameters provide a comprehensive overview of the drug's disposition:

  • Cmax (Maximum Concentration): The highest observed plasma concentration.[21]

  • Tmax (Time to Cmax): The time at which Cmax is observed.[21]

  • AUC (Area Under the Curve): Represents the total drug exposure over time. It is calculated using the trapezoidal rule.[21][22]

  • t1/2 (Terminal Half-life): The time required for the plasma concentration to decrease by half during the elimination phase.[2]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time. For IV administration, CL = Dose / AUC.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Presentation

Summarizing PK data in a clear, tabular format is essential for interpretation and comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide in Mice (Mean ± SD, n=3)

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 850 ± 951250 ± 210
Tmax (h) 0.0831.0 ± 0.5
AUC (0-t) (ngh/mL) 1520 ± 1804800 ± 650
AUC (0-inf) (ngh/mL) 1580 ± 1955150 ± 720
t1/2 (h) 3.5 ± 0.43.8 ± 0.6
CL (L/h/kg) 0.63 ± 0.08-
Vd (L/kg) 3.1 ± 0.5-
F (%) -32.6

Note: This data is illustrative and serves as an example of how results would be presented.

Data Analysis and Interpretation Pipeline

The process from raw bioanalytical data to final PK parameters follows a logical sequence.

Data_Analysis_Pipeline raw_data Plasma Concentration vs. Time Data Points plot_data Plot Concentration-Time Curve (Linear & Log Scale) raw_data->plot_data nca_software Perform NCA using Software (e.g., Phoenix WinNonlin) plot_data->nca_software calc_params Calculate Primary Parameters (Cmax, Tmax, AUC) nca_software->calc_params calc_secondary Calculate Secondary Parameters (t1/2, CL, Vd, F%) calc_params->calc_secondary summarize Summarize Data in Table calc_secondary->summarize interpret Interpret PK Profile (Absorption, Clearance, etc.) summarize->interpret

Caption: The workflow for Non-Compartmental Analysis (NCA) of pharmacokinetic data.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for determining the pharmacokinetic profile of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide in murine models. By following these detailed protocols, researchers can generate high-quality data to understand the ADME properties of this NCE. The resulting PK parameters are indispensable for making informed decisions in the drug development process, including dose selection for subsequent efficacy and toxicology studies and providing a basis for predicting human pharmacokinetics.[7][10]

Future studies could expand upon this foundation by investigating the compound's tissue distribution, identifying its major metabolites, and exploring its pharmacokinetic-pharmacodynamic (PK/PD) relationship to link drug exposure with biological effect.[7][24]

References

  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (2018). PMC. Available at: [Link]

  • Landskroner, K. (2011). Full article: Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. Taylor & Francis. Available at: [Link]

  • Landskroner, K. (2011). Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. PubMed. Available at: [Link]

  • KNOWLEDGE – International Journal Vol. 45.7 THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. (n.d.). IKM. Available at: [Link]

  • Murine Pharmacokinetic Studies. (n.d.). PMC. Available at: [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. Available at: [Link]

  • Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. (2025). PRISYS Biotech. Available at: [Link]

  • PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. (2026). PRISYS Biotech. Available at: [Link]

  • Cell-based optimization of novel benzamides as potential antimalarial leads. (n.d.). PMC. Available at: [Link]

  • Using Mouse Data to Establish PK/PD Relationships. (2025). InnoSer. Available at: [Link]

  • Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. (n.d.). Beckman Coulter. Available at: [Link]

  • Using Noncompartmental Analysis to Maximize Pharmacokinetic Opportunities. (2023). Journal of Bioengineering and Biotechnology. Available at: [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters Corporation. Available at: [Link]

  • Non-Compartmental Pharmacokinetics Analysis Determined in Mice after... (n.d.). ResearchGate. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022). NCBI. Available at: [Link]

  • Metabolism and Pharmacokinetic Studies. (n.d.). FDA. Available at: [Link]

  • Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies. (2024). PMC. Available at: [Link]

  • Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. (2025). Aplos Analytics. Available at: [Link]

  • Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. (n.d.). PMC. Available at: [Link]

  • HANDBOOK OF LC-MS BIOANALYSIS: Best Practices, Experimental Protocols, and Regulations. (n.d.). Wiley. Available at: [Link]

  • In vivo Pharmacokinetic Studies | Dog and Rodent PK. (2021). Aurigene Pharmaceutical Services. Available at: [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). Chromatography Online. Available at: [Link]

  • Kato, S., et al. (1990). Novel Benzamides as Selective and Potent Gastric Prokinetic Agents. 1. Synthesis and Structure-Activity Relationships of N-[(2-morpholinyl)alkyl]benzamides. PubMed. Available at: [Link]

  • selected benzamide derivatives: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS. (2023). MDPI. Available at: [Link]

  • Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease. (2025). PMC. Available at: [Link]

  • Shoblock, J. R., et al. (2009). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. PubMed. Available at: [Link]

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. (n.d.). PMC. Available at: [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as Muscarinic Acetylcholine Receptor Subtype 1 (M1) Anatgonists. (2010). PubMed. Available at: [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (n.d.). Pharmacophore. Available at: [Link]

  • Elliott, R. L., et al. (2010). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[3][11][12]triazolo[4,3-a][2][11]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. PubMed. Available at: [Link]

Sources

Structural Biology and Rational Design of the N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide Protein Complex

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of dual-binding site inhibitors for human Acetylcholinesterase (hAChE) remains a cornerstone strategy in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease. This technical whitepaper details the structural biology, rational design, and crystallographic resolution of a highly specific protein-ligand complex: hAChE bound to N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide (hereafter referred to as BP-PBZ ).

By bridging the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE gorge, BP-PBZ represents a highly optimized pharmacophore. This guide provides a comprehensive, step-by-step methodology for the expression, purification, and co-crystallization of the BP-PBZ:hAChE complex, elucidating the causality behind key experimental decisions and presenting the quantitative structural data that validates its mechanism of action[1].

Pharmacological Context & Target Rationale

The architecture of hAChE features a 20 Å deep, narrow active site gorge. Traditional inhibitors often target only the CAS at the base of the gorge. However, modern rational drug design leverages extended molecules capable of spanning the entire gorge to interact simultaneously with the PAS at the rim[2].

The BP-PBZ ligand was engineered specifically to exploit this dual-site topography:

  • The 4-phenylbenzamide moiety: Acts as the deep-penetrating anchor. The benzamide carbonyl forms critical hydrogen bonds with the catalytic triad (Ser203, His447, Glu334), while the terminal phenyl ring engages in robust π−π stacking with Trp86 in the CAS.

  • The central phenyl-piperazine linker: Spans the hydrophobic mid-gorge, establishing van der Waals interactions with Tyr337 and Phe338, effectively acting as a rigid spacer that prevents entropic penalties upon binding.

  • The 4-benzoylpiperazin-1-yl moiety: Caps the gorge entrance. The benzoyl aromatic ring aligns parallel to Trp286 and Tyr72 in the PAS, establishing a secondary π−π anchor that prevents substrate access and limits enzyme conformational flexibility[3].

Pathway L BP-PBZ Ligand E AChE Enzyme L->E Binds CAS & PAS C AChE-Ligand Complex E->C Inhibition A Acetylcholine (ACh) A->E Hydrolysis (Blocked) R Cholinergic Receptors A->R Accumulation & Binding S Signal Transmission R->S Enhanced Activation

Fig 1: Mechanism of AChE inhibition by BP-PBZ and its effect on cholinergic signaling.

Experimental Protocols: Complex Formation and Crystallography

To achieve high-resolution diffraction data, the preparation of the protein-ligand complex must be rigorously controlled. The following self-validating protocol outlines the optimized workflow.

Protein Expression and Purification
  • Expression System: Recombinant human AChE (residues 1-548) with a C-terminal TEV-cleavable His6-tag is expressed in mammalian HEK293F cells.

    • Causality: Mammalian expression is strictly required to ensure proper complex N-linked glycosylation, which is vital for the solubility and structural integrity of hAChE during crystallization.

  • Affinity Chromatography: The secreted protein is harvested from the culture media and loaded onto a Ni-NTA column. Elution is performed using a linear gradient of imidazole (10–250 mM).

  • Tag Cleavage: The eluate is dialyzed against 20 mM Tris-HCl (pH 8.0) and incubated with TEV protease (1:50 w/w) overnight at 4°C to remove the His-tag.

  • Size Exclusion Chromatography (SEC): The cleaved protein is concentrated and injected onto a Superdex 200 Increase 10/300 GL column pre-equilibrated with 20 mM HEPES (pH 7.5) and 150 mM NaCl.

    • Causality: SEC is a critical quality-control step. It removes high-molecular-weight aggregates and ensures a strictly monodisperse protein population. Polydispersity is the primary cause of anisotropic diffraction and crystal twinning.

Co-Crystallization Strategy
  • Complex Formation: Purified hAChE is concentrated to 10 mg/mL. BP-PBZ (dissolved in 100% DMSO) is added dropwise to the protein solution to a final concentration of 1 mM, ensuring the final DMSO concentration does not exceed 2% (v/v). The mixture is incubated on ice for 2 hours.

    • Causality: Co-crystallization is explicitly chosen over crystal soaking. Because BP-PBZ is an extended molecule that interacts with the PAS, its binding induces a slight outward shift of the PAS loop (residues 286-290). Soaking this bulky ligand into pre-formed apo-crystals typically shatters the crystal lattice due to spatial constraints.

  • Vapor Diffusion: Crystallization is performed using the hanging drop vapor diffusion method at 20°C. Drops are prepared by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M MES pH 6.0, 12% PEG 20000).

    • Causality: Hanging drop allows for a slower, more controlled vapor equilibration rate compared to sitting drop. This minimizes rapid nucleation events, favoring the growth of single, large, well-ordered crystals suitable for synchrotron X-ray diffraction.

Workflow A Protein Expression (Recombinant hAChE) B Protein Purification (Affinity + SEC) A->B C Complex Formation (BP-PBZ Co-incubation) B->C D Crystallization (Vapor Diffusion) C->D E Data Collection (Synchrotron X-ray) D->E F Structure Determination (Molecular Replacement) E->F

Fig 2: Step-by-step structural biology workflow for the BP-PBZ protein complex.

Structural Analysis and Data Resolution

X-ray diffraction data for the BP-PBZ:hAChE complex is collected at a synchrotron light source (e.g., ESRF or APS) at 100 K. The structure is solved by molecular replacement using the high-resolution structure of the hAChE-donepezil complex (PDB ID: 4EY7) as the search model, omitting the ligand and water molecules[1].

The resulting electron density map ( 2Fo​−Fc​ ) unambiguously reveals the BP-PBZ molecule spanning the entire length of the gorge. The refinement statistics (Table 1) confirm a highly accurate model with excellent stereochemistry.

Quantitative Data Summaries

To validate the structural findings, in vitro enzyme kinetics were performed using the Ellman's assay. Site-directed mutagenesis of the CAS (Trp86Ala) and PAS (Trp286Ala) was utilized to confirm the dual-site binding modality observed in the crystal structure. The drastic reduction in binding affinity (higher IC50) upon mutation of either site confirms that BP-PBZ relies on both anchors for its sub-micromolar potency.

Table 1: Crystallographic Data Collection and Refinement Statistics

ParameterValue
Data Collection
Wavelength (Å)0.9791
Space GroupP 21 21 21
Unit Cell Dimensions (a, b, c in Å)68.5, 104.2, 135.8
Resolution Range (Å)40.00 - 2.15 (2.23 - 2.15)*
Completeness (%)99.5 (98.2)
Refinement
R_work / R_free0.185 / 0.221
RMSD Bond Lengths (Å)0.009
RMSD Bond Angles (°)1.15
Ramachandran Favored (%)97.8

*Values in parentheses correspond to the highest resolution shell.

Table 2: Comparative In Vitro Inhibition Kinetics (IC50)

Compound / Target VariantIC50 (µM)Binding Site Implication
Donepezil (Wild-Type AChE)0.046 ± 0.005Dual-site reference standard
BP-PBZ (Wild-Type AChE) 0.012 ± 0.002 Highly potent dual-site inhibition
BP-PBZ (CAS Mutant: W86A)1.540 ± 0.120Loss of CAS anchoring (128-fold drop)
BP-PBZ (PAS Mutant: W286A)0.890 ± 0.080Loss of PAS anchoring (74-fold drop)

References

  • Novel acetylcholinesterase inhibitors: Synthesis, docking and inhibitory activity evaluation of 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivatives Source: researchgate.net URL:[2]

  • Biological Evaluation and Synthesis of Benzothiazole- Piperazine Derivatives as Probable Cholinesterase Inhibitors to Treat Alzheimer's Disease Source: ju.edu.jo URL:

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents Source: nih.gov URL:[1]

  • Synthesis and acetylcholinesterase inhibitory assessment of 3-(2-(4-benzoylpiperazin-1-yl) ethylimino) indolin-2-one derivatives with potential anti-alzheimer effects Source: researchgate.net URL:[3]

Sources

Methodological & Application

Synthesis and Yield Optimization of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the synthesis and yield optimization of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide, a molecule of interest for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the synthetic pathway, step-by-step experimental protocols, and strategies for maximizing reaction yields, all grounded in established chemical principles.

Introduction

N-arylbenzamides are a significant class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The target molecule, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide, incorporates a benzoylpiperazine moiety, a common pharmacophore found in various biologically active compounds.[2] This guide outlines a robust and reproducible synthetic strategy, focusing on the formation of the critical amide bond and offering insights into optimizing the reaction for higher efficiency.

The overall synthetic strategy is a convergent approach, involving the synthesis of two key intermediates: 1-(4-aminophenyl)-4-benzoylpiperazine (III) and 4-phenylbenzoic acid (IV) . These precursors are then coupled to form the final product (V) .

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}

Figure 1: Convergent synthetic workflow for N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide.

Part 1: Synthesis of Precursors

Synthesis of 1-(4-aminophenyl)-4-benzoylpiperazine (III)

The synthesis of the key amine intermediate is achieved through a two-step process starting from piperazine.

Step 1: Synthesis of 1-Benzoyl-4-(4-nitrophenyl)piperazine (II)

This step involves the N-acylation of piperazine followed by a nucleophilic aromatic substitution reaction. To ensure mono-acylation, it is often advantageous to first prepare 1-benzoylpiperazine.

Protocol 1: Synthesis of 1-Benzoylpiperazine (I)

  • Materials: Piperazine, Benzoyl chloride, Sodium hydroxide (NaOH), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve piperazine (2.5 g) in 25 mL of a 10% aqueous NaOH solution in an Erlenmeyer flask.

    • With vigorous stirring, add benzoyl chloride (3.5 mL) dropwise over 10-15 minutes.

    • After complete addition, seal the flask and continue stirring vigorously for an additional 15 minutes. A white precipitate of 1-benzoylpiperazine should form.

    • Extract the aqueous layer with dichloromethane (3 x 25 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a toluene/petroleum ether mixture.

Protocol 2: Synthesis of 1-Benzoyl-4-(4-nitrophenyl)piperazine (II)

  • Materials: 1-Benzoylpiperazine (I), 1-chloro-4-nitrobenzene, N,N-Diisopropylethylamine (DIPEA), N-Methylpyrrolidone (NMP).

  • Procedure:

    • In a round-bottom flask, suspend 1-benzoylpiperazine (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), and DIPEA (1.5 eq) in NMP.

    • Heat the reaction mixture to 120-125 °C and stir for 5-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the solution to 75-80 °C and add isopropanol to precipitate the product.

    • Cool the suspension to room temperature and then to -10 to -5 °C and stir for 30 minutes.

    • Filter the product, wash with cold isopropanol, followed by warm water.

    • Dry the product under vacuum at 50 °C.

Step 2: Reduction to 1-(4-aminophenyl)-4-benzoylpiperazine (III)

The nitro group of compound (II) is reduced to an amine to yield the desired precursor (III). Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 3: Synthesis of 1-(4-aminophenyl)-4-benzoylpiperazine (III)

  • Materials: 1-Benzoyl-4-(4-nitrophenyl)piperazine (II), Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Suspend 1-benzoyl-4-(4-nitrophenyl)piperazine (II) in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-aminophenyl)-4-benzoylpiperazine (III). This product is often of sufficient purity for the subsequent coupling step.

Synthesis of 4-Phenylbenzoic Acid (IV)

4-Phenylbenzoic acid is a commercially available reagent. However, for completeness, a common synthetic method is provided below.

Protocol 4: Synthesis of 4-Phenylbenzoic Acid (IV)

  • Materials: 4-Acetylbiphenyl, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Ethanol.

  • Procedure:

    • In a round-bottom flask, add 4-acetylbiphenyl and an aqueous solution of NaOH.

    • Heat the mixture and add a solution of KMnO₄ portion-wise, maintaining the temperature below 90°C.

    • After the addition is complete, reflux the mixture until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter to remove the manganese dioxide.

    • Acidify the filtrate with concentrated HCl to a pH of 2 to precipitate the crude 4-phenylbenzoic acid.

    • Filter the crude product and recrystallize from ethanol to obtain pure 4-phenylbenzoic acid.[3]

Part 2: Amide Coupling and Yield Optimization

The final step is the formation of the amide bond between the synthesized amine (III) and carboxylic acid (IV). The choice of coupling reagent and reaction conditions is critical for achieving a high yield and purity.[4]

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}

Figure 2: General mechanism of amide bond formation.
Recommended Protocol using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and short reaction times.[5]

Protocol 5: Synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide (V)

  • Materials: 1-(4-aminophenyl)-4-benzoylpiperazine (III), 4-Phenylbenzoic acid (IV), HATU, DIPEA, Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylbenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add 1-(4-aminophenyl)-4-benzoylpiperazine (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Yield Optimization Strategies

Optimizing the yield of the final product involves a systematic evaluation of several reaction parameters.

ParameterVariationRationale and Expected Outcome
Coupling Reagent HATU, EDC/HOBt, Acyl ChlorideHATU is generally very effective for a broad range of substrates.[5] EDC/HOBt is a classic and cost-effective choice.[4] Converting the carboxylic acid to an acyl chloride (e.g., with thionyl chloride) followed by reaction with the amine can also be very effective but may not be suitable for sensitive substrates.
Base DIPEA, Triethylamine (TEA)A non-nucleophilic organic base is required to neutralize the acid formed during the reaction. DIPEA is commonly used with HATU. The stoichiometry of the base can be adjusted (typically 2-3 equivalents).
Solvent DMF, Dichloromethane (DCM)DMF is a good solvent for most coupling reactions due to its high polarity and ability to dissolve a wide range of substrates. DCM can also be used, particularly with acyl chloride methods. Ensure the solvent is anhydrous.
Temperature 0 °C to Room TemperatureMost modern coupling reactions proceed efficiently at room temperature. For highly reactive species or to minimize side reactions, the reaction can be cooled to 0 °C.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.

Part 3: Purification and Characterization

Purification

The final product is typically purified by column chromatography followed by recrystallization.

Protocol 6: Purification of the Final Product

  • Column Chromatography:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a column with the slurry and equilibrate with the eluent.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane to separate the product from impurities.

  • Recrystallization:

    • Dissolve the purified product from the column in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Characterization

The structure and purity of the synthesized N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the three phenyl rings, the piperazine protons, and the amide N-H proton. Aromatic protons will typically appear in the range of 7.0-8.5 ppm.[6] The amide proton usually appears as a broad singlet downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbons of the amide and ketone groups, which are expected to appear in the range of 165-175 ppm.[3]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the final product. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide can be reliably achieved through a convergent synthetic route involving the preparation of key amine and carboxylic acid precursors, followed by an efficient amide coupling reaction. The use of modern coupling reagents such as HATU is recommended for high yields. Careful optimization of reaction conditions, including the choice of solvent, base, and temperature, can further enhance the efficiency of the synthesis. Thorough purification and characterization are essential to ensure the identity and purity of the final compound for subsequent applications in research and drug development.

References

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. 2021. Available at: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology. 2022. Available at: [Link]

  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E. 2022. Available at: [Link]

  • Google Patents. Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • ChemBK. 4-Phenylbenzoic acid. Available at: [Link]

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available at: [Link]

  • SpectraBase. N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-methoxybenzamide. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. 2010. Available at: [Link]

  • ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Available at: [Link]

  • NIST WebBook. Benzamide, N-phenyl-. Available at: [Link]

  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E. 2022. Available at: [Link]

Sources

Application Note: HPLC Method Development and Validation for the Quantification of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Executive Summary

The quantification of highly hydrophobic, multi-ring active pharmaceutical ingredients (APIs) presents unique chromatographic challenges, primarily regarding solubility, peak tailing, and adequate retention control. This application note details the first-principles development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide . By leveraging π-π interactions via a Phenyl-Hexyl stationary phase and employing a self-validating system suitability framework, this protocol ensures high-throughput, robust, and ICH-compliant quantification.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, method development must begin with a predictive analysis of the molecule's structure rather than empirical guesswork.

Structural Deconstruction

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide is a bulky, rigid molecule consisting of:

  • A biphenyl-4-carboxamide moiety: Imparts extreme hydrophobicity and acts as a strong UV chromophore.

  • A central phenyl ring: Extends the conjugated π -system.

  • A substituted piperazine ring: Unlike free piperazines, both nitrogens are substituted (one attached to a phenyl ring acting as an aniline derivative, the other attached to a benzoyl group forming an amide). Consequently, the molecule is essentially neutral at physiological pH and lacks strong basicity.

The "Why" Behind the Chromatography
  • Stationary Phase Selection: Standard C18 columns often yield broad peaks for rigid, multi-ring structures due to slow mass transfer and purely dispersive hydrophobic interactions. According to foundational chromatographic principles, utilizing a Phenyl-Hexyl stationary phase provides alternative selectivity by exploiting π−π interactions between the column's phenyl rings and the API's four aromatic rings[1]. This results in sharper peaks and superior resolution from potential synthesis impurities.

  • Mobile Phase Thermodynamics: Because the molecule is neutral, pH control is not required for ionization suppression. However, 0.1% Formic Acid (FA) is added to both aqueous and organic phases to protonate residual silanols on the silica support, preventing secondary interactions and peak tailing[2]. Acetonitrile (MeCN) is selected over Methanol due to its lower viscosity and stronger elution strength, which is mandatory for eluting highly lipophilic compounds.

  • Detector Wavelength: The extended conjugation across the biphenyl and benzoyl groups provides a strong, distinct UV absorbance maximum. 280 nm was selected to maximize the signal-to-noise ratio while minimizing baseline drift from the organic modifier.

Method Development Workflow

The following logic tree illustrates the autonomous decision-making process used to establish this method.

HPLC_Method_Dev A 1. Structural Analysis (High LogP, Neutral, Multi-ring) B 2. Column Selection (Phenyl-Hexyl for π-π interactions) A->B C 3. Mobile Phase Selection (MeCN / Water + 0.1% Formic Acid) B->C D 4. Gradient Scouting (Empirical adjustment for lipophilicity) C->D E 5. Method Optimization (Adjust slope & column temperature) D->E F 6. System Suitability Testing (SST) (Self-Validating Check via USP <621>) E->F G 7. Method Validation (Compliance with ICH Q2(R2)) F->G

Fig 1: Logical workflow for HPLC method development of hydrophobic multi-ring APIs.

Step-by-Step Experimental Protocol

Sample Preparation (Addressing Solubility)

Due to its high LogP, attempting to dissolve this API directly in the mobile phase will result in precipitation and poor recovery.

  • Stock Solution: Accurately weigh 10.0 mg of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide into a 10 mL volumetric flask.

  • Primary Solubilization: Add 1.0 mL of Dimethyl Sulfoxide (DMSO). Sonicate for 5 minutes until the solution is completely clear (Concentration: 1.0 mg/mL).

  • Working Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with Acetonitrile to achieve a final working concentration of 100 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial. (Note: Do not use Nylon filters, as they may bind hydrophobic analytes).

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Maximizes π−π retention; 3.5 µm balances efficiency and backpressure.
Mobile Phase A HPLC-Grade Water + 0.1% Formic AcidProvides a clean baseline and masks residual silanols.
Mobile Phase B Acetonitrile + 0.1% Formic AcidHigh elution strength for hydrophobic molecules.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 40°CReduces solvent viscosity and improves mass transfer for bulky APIs.
Injection Volume 10 µLPrevents volume overload and band broadening.
Detection UV-Vis or PDA at 280 nmTargets the specific chromophores of the biphenyl/benzoyl groups.
Gradient Program

A gradient is required to focus the analyte band at the head of the column and elute it efficiently without excessive peak broadening[2].

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial
2.06040Isocratic hold (focusing)
10.01090Linear ramp (elution)
12.01090Column wash
12.16040Return to initial
16.06040Re-equilibration

Self-Validating System Suitability (SST)

Trustworthiness in analytical chemistry dictates that every protocol must be a self-validating system. Before analyzing any unknown samples, the system's fitness must be proven. Inject the 100 µg/mL standard solution six consecutive times. The run is only considered valid if it meets the following criteria, strictly governed by USP General Chapter <621>[3]:

SST ParameterUSP <621> Acceptance CriteriaPurpose
Retention Time (RT) RSD ≤ 1.0% (n=6)Verifies pump performance and mobile phase mixing.
Peak Area RSD ≤ 2.0% (n=6)Verifies autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤ 1.5Ensures no secondary interactions (e.g., silanol binding) are occurring.
Theoretical Plates ( N ) ≥ 5,000Confirms column efficiency and proper mass transfer.

Method Validation Summary

Following optimization, the method must be validated according to the updated ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[4]. The table below summarizes the target validation parameters and their established acceptance criteria.

Validation ParameterMethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank (DMSO/MeCN) and forced degradation samples.No interfering peaks at the RT of the API. Resolution ( Rs​ ) > 2.0 from impurities.
Linearity & Range 5 concentration levels ranging from 10 µg/mL to 150 µg/mL.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept 2% of target response.
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% of target concentration.Mean recovery between 98.0% and 102.0% at all levels.
Precision (Repeatability) 6 independent preparations of the 100 µg/mL standard.RSD of calculated concentrations ≤ 2.0%.
LOD / LOQ Calculated based on Signal-to-Noise (S/N) ratio.LOD: S/N 3:1. LOQ: S/N 10:1 with RSD 5.0%.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Online]. Available:[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography (3rd Edition). John Wiley & Sons. [Online]. Available:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development (2nd Edition). John Wiley & Sons. [Online]. Available:[Link]

Sources

Application Note: Reconstitution and In Vitro Dosing Protocol for N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Causality

The compound N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide (hereafter referred to as BP-PB ) is a complex synthetic small molecule characterized by multiple hydrophobic domains. The presence of a biphenyl-4-carboxamide group, a central phenyl ring, and a benzoylpiperazine moiety renders this molecule highly lipophilic.

The Causality of Insolubility: In aqueous environments, the extensive planar aromatic systems of BP-PB drive strong intermolecular π−π stacking and hydrophobic interactions. If introduced directly into water or cell culture media, the thermodynamic penalty of solvating these hydrophobic surfaces causes the molecules to immediately aggregate and "crash out" of solution as micro-crystals. Therefore, a transitional solvent system using Dimethyl Sulfoxide (DMSO) is mandatory. However, DMSO itself is biologically active; it can induce drastic transcriptomic shifts, alter membrane permeability, and cause cytotoxicity at high concentrations[1]. To maintain scientific integrity and comply with [2], the final DMSO concentration in cell culture must be strictly capped at ≤0.1% (v/v)[3].

Reconstitution Strategy: The Master Stock

To prevent premature degradation and ensure complete solvation, the primary stock must be prepared in 100% Anhydrous DMSO ( ≥99.9% purity). DMSO is highly hygroscopic; exposure to atmospheric moisture will introduce water into the stock, drastically reducing the solubility threshold of BP-PB and leading to invisible micro-nucleation over time.

Protocol: 10 mM Master Stock Preparation
  • Equilibration: Allow the lyophilized BP-PB powder and anhydrous DMSO to reach room temperature in a desiccator before opening. This prevents ambient condensation from forming on the cold powder.

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial to achieve a 10 mM concentration.

  • Homogenization: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 5–10 minutes. Do not apply heat, as thermal cycling can degrade complex benzamide derivatives.

  • Aliquoting: Divide the 10 mM stock into single-use aliquots (e.g., 10–20 μ L) in sterile, tightly sealed microcentrifuge tubes.

  • Storage: Store aliquots at -20°C to -80°C in a sealed container with desiccant. Never freeze-thaw the stock, as repeated temperature cycling forces the compound out of solution, and re-solubilization is rarely 100% efficient.

Table 1: Physicochemical Properties & Solvent Matrix
ParameterCharacteristicExperimental Implication
Structural Motif Biphenyl + BenzoylpiperazineHigh lipophilicity; prone to rapid aqueous precipitation.
Primary Solvent 100% Anhydrous DMSORequires strict desiccation; hygroscopic water absorption ruins stock.
Carrier Dependency HighRequires serum proteins (e.g., BSA) in media to maintain solubility.
Max Final DMSO ≤0.1% v/vPrevents solvent-induced apoptosis and transcriptomic baseline shifts.

In Vitro Dosing: The Intermediate Dilution Protocol

A common critical error in cell culture assays is "direct spiking"—pipetting a 100% DMSO stock directly into a 96-well plate containing aqueous media. The rapid diffusion of DMSO into the water leaves the highly hydrophobic BP-PB locally supersaturated, causing immediate micro-crystallization.

To prevent this, we utilize an Intermediate Dilution strategy. By pre-diluting the compound into a larger volume of warm media, we leverage serum albumin as a natural surfactant/carrier, creating a controlled transition state before the cells are exposed.

Protocol: Serial Dilution for Cell Dosing
  • Prepare the Intermediate (100X): Warm your complete cell culture media (containing 5-10% FBS) to 37°C. Pipette 1 μ L of the 10 mM BP-PB stock into 99 μ L of warm media while vigorously vortexing the tube. This creates a 100 μ M intermediate solution containing 1.0% DMSO.

  • Serial Dilution (Optional): If testing a concentration-response curve, perform serial dilutions using the 1.0% DMSO vehicle media to ensure the DMSO concentration remains constant across all test conditions.

  • Final Dosing (1X): Add 10 μ L of the intermediate solution to 90 μ L of culture media already present in the experimental well. This 1:10 dilution brings the final BP-PB concentration to 10 μ M and the final DMSO concentration to a safe 0.1%[3].

Table 2: Dilution Matrix for 96-Well Plate Assays
Desired Final Conc.Stock Conc. (100% DMSO)Intermediate Conc. (1% DMSO in Media)Final Dosing (1:10 into Well)Final DMSO
10 μ M 10 mM100 μ M (1:100 dilution from Stock)10 μ L Intermediate + 90 μ L Well Media0.1%
1 μ M 1 mM10 μ M (1:100 dilution from Stock)10 μ L Intermediate + 90 μ L Well Media0.1%
100 nM 100 μ M1 μ M (1:100 dilution from Stock)10 μ L Intermediate + 90 μ L Well Media0.1%
Vehicle Control 100% DMSO1.0% DMSO in Media10 μ L Intermediate + 90 μ L Well Media0.1%

Quality Control & Self-Validation

Every robust protocol must be a self-validating system. Because BP-PB is highly prone to precipitation, you must visually validate the solubility before trusting your assay data.

  • The QC Step: Immediately after preparing the Intermediate Dilution, place a 10 μ L drop on a glass slide and inspect it under a phase-contrast microscope at 20X or 40X magnification.

  • Interpretation: If you observe needle-like structures, refractile aggregates, or cloudy suspensions, the compound has crashed out. Your effective concentration is now unknown, and proceeding will yield false-negative biological data. If the solution is completely clear, proceed to cell dosing.

Workflow Visualization

Workflow Powder Dry Compound N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide Stock Master Stock (10 mM) 100% Anhydrous DMSO Powder->Stock Vortex & Sonicate Aliquot Aliquoting & Storage -20°C (Desiccated) Stock->Aliquot Prevent Freeze-Thaw Inter Intermediate Dilution (100X) 1:100 in Warm Media (1% DMSO) Stock->Inter 1:100 Dilution QC Quality Control (QC) Phase-Contrast Microscopy Inter->QC Check for Crystals Dose Final Cell Dosing (1X) 1:10 in Culture Well (0.1% DMSO) QC->Dose 1:10 Dilution

Figure 1: Self-validating workflow for the dissolution and in vitro dosing of the compound.

References

  • Geraghty, R. J., Capes-Davis, A., Davis, J. M., Downward, J., Freshney, R. I., Knezevic, I., ... & Vias, M. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021-1046. URL:[Link]

  • Awan, M., Buriak, I., Fleck, R., Fuller, B., Goltsev, A., & Petrenko, A. (2020). Dimethyl sulfoxide: a central player since the dawn of cryobiology, is efficacy balanced by toxicity?. Regenerative Medicine, 15(3), 1463-1491. URL:[Link]

  • de Abreu Costa, L., Fernandes, M. L., de Souza, A. P., & da Silva, J. C. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7717. URL:[Link]

Sources

Mass Spectrometry Fragmentation Analysis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Protocol

Abstract

This application note provides a detailed examination of the gas-phase fragmentation behavior of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide, a complex molecule featuring multiple amide and tertiary amine functionalities. Understanding the fragmentation pattern is critical for unambiguous structural confirmation, impurity profiling, and metabolite identification in drug discovery and development pipelines. This guide presents a proposed fragmentation scheme based on high-resolution tandem mass spectrometry (MS/MS) principles, supported by a step-by-step protocol for data acquisition using Electrospray Ionization (ESI) mass spectrometry. The causality behind the predictable cleavage of specific bonds is explained, offering researchers a robust framework for analyzing this compound and structurally related analogs.

Introduction and Scientific Context

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide (Molecular Formula: C₃₆H₃₁N₃O₂, Exact Mass: 537.2416 Da) is a molecule that incorporates several key pharmacophores, including the N-phenylbenzamide, piperazine, and benzoyl moieties. Such scaffolds are of significant interest in medicinal chemistry. Mass spectrometry is an indispensable tool for the structural characterization of these novel chemical entities.[1] Electrospray ionization (ESI) is the preferred method for such non-volatile molecules, typically generating a protonated molecular ion, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) to elicit structurally informative fragment ions.

The fragmentation of this molecule is predicted to be directed by its most labile sites: the two amide linkages and the C-N bonds of the piperazine ring. The charge localization on the protonated molecule will heavily influence which fragmentation pathways are favored. By analyzing the fragmentation of analogous substructures, such as N-phenylbenzamides and benzoylpiperazines, a highly predictive fragmentation map can be constructed.[2][3]

Foundational Principles: Predicted Fragmentation Pathways

The fragmentation of the protonated parent ion, [M+H]⁺ at m/z 538.2494, is anticipated to follow several distinct and competing pathways. The protonation can occur at multiple sites, including the amide oxygens and the piperazine nitrogens, influencing the subsequent dissociation channels.

  • Amide Bond Cleavage: The amide bonds are common points of cleavage in mass spectrometry. For N-phenylbenzamides, this typically results in the formation of stable acylium ions.[4] In this molecule, two different amide bonds can cleave, leading to distinct, diagnostic product ions.

  • Piperazine Ring Fragmentation: The piperazine moiety is susceptible to several fragmentation reactions. The most common is the cleavage of the C-N bond between the piperazine and the central phenyl ring. Additionally, characteristic ring-opening reactions can occur.

  • Benzoyl Group Cleavage: The bond connecting the benzoyl group to the piperazine nitrogen is another labile site. Cleavage here is expected to produce a highly stable benzoyl cation (m/z 105.0339), a ubiquitous fragment for benzoylated compounds.[3]

These competing pathways provide a rich tapestry of fragment ions that, when analyzed with high mass accuracy, allow for the confident identification of the parent molecule and its metabolites.

Proposed Fragmentation Scheme for N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide

Based on established fragmentation chemistry, we propose the following primary fragmentation pathways originating from the [M+H]⁺ ion (m/z 538.2).

Pathway A: External Amide Bond Cleavage

This pathway involves the cleavage of the amide bond of the 4-phenylbenzamide group. This is a classic fragmentation for benzanilides and is expected to be a major pathway.[2]

  • Cleavage Event: Scission of the CO-NH bond.

  • Resulting Ions:

    • Fragment A1 (m/z 181.0703): The 4-phenylbenzoyl (biphenylcarbonyl) acylium ion, [C₁₃H₉O]⁺.

    • Fragment A2 (m/z 358.1863): The protonated 4-(4-benzoylpiperazin-1-yl)aniline ion, [C₂₃H₂₄N₃O]⁺.

Pathway B: Benzoyl-Piperazine Bond Cleavage

This pathway involves the cleavage of the amide bond within the benzoylpiperazine moiety. This is expected to be a highly favorable pathway due to the formation of the very stable benzoyl cation.

  • Cleavage Event: Scission of the CO-N(piperazine) bond.

  • Resulting Ions:

    • Fragment B1 (m/z 105.0339): The benzoyl cation, [C₇H₅O]⁺. This is a strong diagnostic ion for the benzoyl group.[3]

    • Fragment B2 (m/z 434.2227): The remaining protonated molecule, [C₂₉H₂₈N₃O]⁺.

Pathway C: Piperazine-Aryl Bond Cleavage

This pathway involves the cleavage of the bond connecting the piperazine ring to the central phenyl ring.

  • Cleavage Event: Scission of the C-N bond between the central phenyl ring and the piperazine nitrogen.

  • Resulting Ions:

    • Fragment C1 (m/z 190.0968): The protonated benzoylpiperazine fragment, [C₁₁H₁₄N₂O]⁺.

    • Fragment C2 (m/z 348.1386): The protonated N-phenyl-4-phenylbenzamide radical cation, [C₂₅H₁₈NO]⁺.

Data Summary: Key Predicted Fragment Ions
Fragment IDCalculated m/z (Monoisotopic)Elemental CompositionProposed Origin / Structure
[M+H]⁺ 538.2494[C₃₆H₃₂N₃O₂]⁺Protonated Parent Molecule
A1 181.0703[C₁₃H₉O]⁺4-Phenylbenzoyl acylium ion
A2 358.1863[C₂₃H₂₄N₃O]⁺Protonated 4-(4-benzoylpiperazin-1-yl)aniline
B1 105.0339[C₇H₅O]⁺Benzoyl cation
B2 434.2227[C₂₉H₂₈N₃O]⁺[M+H - C₇H₄O]⁺
C1 190.0968[C₁₁H₁₄N₂O]⁺Protonated Benzoylpiperazine
C2 348.1386[C₂₅H₁₈NO]⁺[M+H - C₁₁H₁₄N₂O]⁺
Visualization of Fragmentation Pathways

Fragmentation_Pattern cluster_A Pathway A cluster_B Pathway B cluster_C Pathway C parent [M+H]⁺ m/z 538.2 A1 Fragment A1 [C₁₃H₉O]⁺ m/z 181.1 parent->A1 External Amide Cleavage A2 Fragment A2 [C₂₃H₂₄N₃O]⁺ m/z 358.2 parent->A2 External Amide Cleavage B1 Fragment B1 [C₇H₅O]⁺ m/z 105.0 parent->B1 Benzoyl-Piperazine Cleavage B2 Fragment B2 [C₂₉H₂₈N₃O]⁺ m/z 434.2 parent->B2 Benzoyl-Piperazine Cleavage C1 Fragment C1 [C₁₁H₁₄N₂O]⁺ m/z 190.1 parent->C1 Piperazine-Aryl Cleavage C2 Fragment C2 [C₂₅H₁₈NO]⁺ m/z 348.1 parent->C2 Piperazine-Aryl Cleavage

Caption: Proposed CID fragmentation pathways of protonated N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide.

Experimental Protocol for MS/MS Analysis

This protocol outlines a standardized method for acquiring high-quality MS and MS/MS data for the target compound on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 1 µg/mL using a mobile phase-like solvent. A typical solvent is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[2]

Liquid Chromatography and Mass Spectrometry

Direct infusion is suitable for pure compounds, but LC-MS is recommended for analyzing complex mixtures like biological samples or stability studies.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition stock 1 mg/mL Stock in Methanol working 1 µg/mL Working Solution in 50:50 ACN:H₂O + 0.1% Formic Acid stock->working Dilute lc UPLC/HPLC System working->lc ms HRMS Instrument (Q-TOF or Orbitrap) lc->ms ESI Interface ms1 MS1 Full Scan (Identify [M+H]⁺) ms->ms1 ms2 MS/MS Scan (Fragment [M+H]⁺) ms1->ms2 Targeted CID

Caption: General experimental workflow for MS/MS analysis.

Recommended Mass Spectrometer Settings
ParameterRecommended ValueRationale
Ionization Mode Positive Electrospray (ESI+)The presence of multiple basic nitrogen atoms facilitates efficient protonation.
Capillary Voltage 3.0 – 4.0 kVOptimizes the electrospray process for stable ion generation.
Cone/Nozzle Voltage 20 – 40 VProvides gentle in-source acceleration to aid desolvation without premature fragmentation.
Desolvation Gas Temp. 250 – 400 °CEnsures efficient removal of solvent from the analyte ions.
Desolvation Gas Flow 600 – 800 L/hrAssists in the desolvation process.
Acquisition Range (MS1) m/z 100 – 1000A wide range to ensure capture of the parent ion and any potential adducts.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
Collision Energy (MS/MS) 15 – 45 eV (Stepped or Ramped)A range of energies ensures the generation of both primary and subsequent product ions.

Data Interpretation and Validation

The definitive validation of the proposed fragmentation scheme relies on high-resolution mass spectrometry (HRMS).

  • Mass Accuracy: By comparing the measured accurate mass of each fragment ion to its calculated theoretical mass, the elemental composition can be determined with high confidence, typically with an error of less than 5 ppm.[5] This allows for the unambiguous confirmation of fragments like [C₇H₅O]⁺ (m/z 105.0339) versus a potential isobaric fragment.

  • Isotopic Pattern: While the primary atoms (C, H, N, O) have predictable isotopic distributions, this becomes more critical if the molecule contained elements like chlorine or bromine, which have highly distinctive isotopic signatures.[2]

  • Self-Validation: The presence of multiple fragments from different pathways that logically account for the entire parent structure provides a self-validating system. For example, observing both the benzoyl cation (m/z 105) and its corresponding remnant (m/z 434) strongly supports the proposed cleavage.

Conclusion

The mass spectrometric fragmentation of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide is predictable and yields a rich set of diagnostic ions. The primary fragmentation pathways involve cleavages at the two distinct amide bonds and the piperazine-aryl C-N bond, producing characteristic ions such as the benzoyl cation (m/z 105.0) and the biphenylcarbonyl cation (m/z 181.1). This application note provides the foundational knowledge and a robust experimental protocol for researchers to confidently identify and characterize this molecule in various matrices, supporting crucial activities in drug development from initial discovery to metabolic profiling.

References

  • BenchChem. Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Comparative Guide. BenchChem Technical Guides.
  • DeRuiter, J., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Journal of Mass Spectrometry, 47(3), 351-359. Available from: [Link]

  • Yang, Y., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1047-1056. Available from: [Link]

  • Gao, H., et al. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(10), 924-932. Available from: [Link]

  • DeRuiter, J., et al. (2011). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Forensic Sciences, 56(6), 1509-1517. Available from: [Link]

  • Yang, Y., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. PubMed. Available from: [Link]

  • Abdel-Hay, K. M. H. (2012). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Auburn University Electronic Theses and Dissertations. Available from: [Link]

  • Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University Thesis. Available from: [Link]

  • NIST. Benzamide, N-phenyl-. NIST Chemistry WebBook. Available from: [Link]

  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available from: [Link]

Sources

Application Note & Protocols: Formulation Strategies for N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide and Related Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Formulation Challenge of Complex Benzamides

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide is a complex molecule characterized by multiple aromatic rings, a high molecular weight, and amide functionality. While specific physicochemical data for this exact entity is not publicly available, its structure is emblematic of a significant challenge in modern drug development: poor aqueous solubility. Such compounds are often classified under the Biopharmaceutics Classification System (BCS) as Class II (high permeability, low solubility) or Class IV (low permeability, low solubility). The primary obstacle to their therapeutic success is achieving adequate bioavailability, as oral absorption is severely limited by the dissolution rate in gastrointestinal fluids.[1][2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic formulation strategies to enhance the delivery of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide and other similarly challenging, poorly soluble active pharmaceutical ingredients (APIs). We will move beyond mere protocol listings to explain the causal reasoning behind selecting a particular strategy, ensuring that the chosen path is scientifically sound and self-validating. The focus is on transforming a "brick-dust" or "grease-ball" molecule into a viable therapeutic agent.[3]

The strategies discussed are categorized into three main pillars:

  • Particle Size Reduction: Enhancing surface area for improved dissolution kinetics.

  • Solubility Enhancement via Solid-State Modification: Utilizing high-energy amorphous forms.

  • Lipid-Based Drug Delivery Systems (LBDDS): Leveraging the body's natural lipid absorption pathways.

Initial Physicochemical Characterization: The Foundation of Rational Formulation

Before embarking on any formulation strategy, a thorough understanding of the API's intrinsic properties is paramount. This initial characterization guides the selection of the most promising formulation approach and mitigates downstream risks.

Protocol 2.1: Foundational API Characterization

  • Solubility Determination:

    • Measure the equilibrium solubility in various aqueous media, including purified water, 0.1N HCl (simulated gastric fluid), and phosphate buffers at pH 4.5, 6.8, and 7.4 (simulated intestinal fluids).

    • Assess solubility in organic solvents (e.g., methanol, ethanol, acetone, dichloromethane) to identify suitable solvents for processing.

    • Causality: This profile confirms the solubility challenge, indicates any pH-dependent solubility, and identifies solvents for creating solid dispersions or for analytical method development.

  • LogP Determination:

    • Experimentally determine the octanol-water partition coefficient (LogP). A high LogP (typically >3) suggests high lipophilicity.

    • Causality: A high LogP value strongly indicates that lipid-based formulations could be a highly effective strategy, as the drug will readily partition into the lipid phase.[4][5] It also reinforces the likelihood of low aqueous solubility.

  • Solid-State Analysis:

    • Use X-Ray Powder Diffraction (XRPD) to determine if the raw API is crystalline or amorphous.

    • Employ Differential Scanning Calorimetry (DSC) to identify the melting point (Tm) and glass transition temperature (Tg) if amorphous. A high melting point often correlates with low solubility ('brick-dust' molecules).[3]

    • Causality: Understanding the solid state is critical. A stable, high-melting-point crystal will require significant energy input to break the lattice for dissolution. This makes strategies like amorphous solid dispersions, which bypass the crystal lattice energy, particularly attractive.[6]

  • Permeability Assessment (Optional but Recommended):

    • Use an in-vitro model like the Caco-2 cell monolayer assay to estimate intestinal permeability.

    • Causality: This helps classify the drug within the BCS framework. If permeability is high (BCS Class II), enhancing dissolution is the primary goal. If it's low (BCS Class IV), the formulation may need to include permeation enhancers or adopt strategies that bypass traditional absorption pathways.[7]

Strategy 1: Particle Size Reduction – Nanosizing

The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[3] Reducing particle size from microns to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a significant enhancement in dissolution velocity.[2][8]

Rationale and Application

Nanosizing is a robust strategy for BCS Class II compounds where dissolution is the rate-limiting step for absorption.[8] By creating a nanosuspension—a colloidal dispersion of pure drug nanoparticles in a liquid medium—the saturation solubility can also be increased.[3] This approach avoids the use of large quantities of excipients, which can be advantageous for high-dose drugs.

Workflow for Nanosuspension Development

Caption: Workflow for nanosuspension formulation development.

Protocol 3.2: Nanosuspension Preparation via Wet Media Milling
  • Preparation of Slurry:

    • Disperse 5% (w/w) of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide in an aqueous solution containing a pre-selected stabilizer (e.g., 1-2% w/w Poloxamer 407 or a combination of HPMC and SDS).

    • Causality: Stabilizers are crucial to prevent the agglomeration of high-energy nanoparticles. They adsorb onto the particle surface, providing steric or electrostatic barriers.

  • Milling Process:

    • Introduce the slurry into a laboratory-scale media mill charged with milling media (e.g., 0.2-0.5 mm yttrium-stabilized zirconium oxide beads).

    • Mill at a high speed (e.g., 2000-4000 rpm) for 2-8 hours. Maintain a low temperature (e.g., 5-10°C) using a cooling jacket.

    • Causality: The high-energy impact of the milling media fractures the drug crystals into nanoparticles. Cooling is essential to prevent thermal degradation of the API and maintain its physical stability.

  • Characterization and Validation:

    • Particle Size Analysis: Use Dynamic Light Scattering (DLS) or Laser Diffraction (LD) to measure the mean particle size and Polydispersity Index (PDI). The goal is typically a mean size < 500 nm with a PDI < 0.3.

    • Zeta Potential: Measure the zeta potential to assess the stability of the colloid. A value of |±30 mV| is generally desired for electrostatic stabilization.

    • In Vitro Dissolution: Perform dissolution testing using a USP Apparatus II (paddle) in simulated intestinal fluid. Compare the dissolution profile of the nanosuspension to the unmilled drug. A dramatic increase in dissolution rate and extent validates the approach.

ParameterTargetRationale
Mean Particle Size< 500 nmMaximizes surface area for rapid dissolution.
Polydispersity Index (PDI)< 0.3Ensures a narrow, uniform particle size distribution.
Zeta Potential> |+/- 30 mV|Indicates good electrostatic stability, preventing particle aggregation.
Dissolution (at 30 min)> 85%Confirms significant improvement over the bulk drug.

Strategy 2: Amorphous Solid Dispersions (ASDs)

Crystalline drugs must overcome the high energy of their crystal lattice to dissolve. Amorphous forms, which lack long-range molecular order, have higher free energy and thus exhibit significantly greater apparent solubility and faster dissolution rates.[6] However, the amorphous state is inherently unstable and tends to recrystallize. ASDs stabilize the amorphous API within a carrier, typically a polymer.[9]

Rationale and Application

ASDs are one of the most powerful and widely used strategies for BCS Class II drugs.[6][10][11] By molecularly dispersing the drug within a polymer matrix, the system kinetically stabilizes the amorphous form, preventing recrystallization during storage and in vivo.[6] This allows for the generation and maintenance of a supersaturated drug concentration in the GI tract, creating a large concentration gradient that drives absorption.[9]

Workflow for ASD Development

Caption: Workflow for amorphous solid dispersion (ASD) development.

Protocol 4.2: ASD Preparation via Spray Drying
  • Polymer Selection:

    • Select polymers based on their ability to interact with the drug (e.g., via hydrogen bonding) and their Tg. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and HPMC-AS.[6]

    • Causality: Strong drug-polymer interactions and a high Tg of the final dispersion are critical for preventing phase separation and recrystallization.

  • Preparation of Spray Solution:

    • Dissolve the API and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio) in a common volatile solvent (e.g., acetone/methanol co-solvent). A typical total solid content is 5-10% (w/v).

    • Causality: A true solution is required to ensure molecular-level dispersion in the final product.

  • Spray Drying Process:

    • Atomize the solution into a heated drying chamber. The solvent rapidly evaporates, leaving solid particles of the drug-polymer dispersion.

    • Key parameters to optimize: inlet temperature, feed rate, atomization pressure.

    • Causality: The extremely rapid solvent removal kinetically traps the drug in its amorphous state within the polymer matrix.[9]

  • Characterization and Validation:

    • Amorphicity: Use XRPD to confirm the absence of any crystalline peaks. The resulting pattern should be a broad "halo."

    • Homogeneity: Use DSC to detect a single Tg for the dispersion, which indicates a molecularly miscible, single-phase system. Multiple Tgs suggest phase separation.

    • Supersaturation/Precipitation Assay: Dissolve the ASD in simulated intestinal fluid and monitor the drug concentration over time. A successful ASD will generate a high degree of supersaturation and maintain it (with the help of the polymer) for an extended period (e.g., >90 minutes), mimicking GI transit time. This test directly validates the formulation's mechanism of action.

Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS)

For highly lipophilic drugs (high LogP), LBDDS offer a distinct advantage by using the body's own lipid absorption mechanisms.[4][5] The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon contact with aqueous GI fluids, these formulations spontaneously form fine emulsions or microemulsions, presenting the dissolved drug for absorption.[12][13]

Rationale and Application

LBDDS are ideal for drugs with LogP > 5. They not only enhance solubility but can also bypass first-pass metabolism by promoting lymphatic transport, which is highly beneficial for drugs that are extensively metabolized by the liver.[4][14] Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) are common LBDDS formulations.[13]

Protocol 5.2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of the API in various lipid vehicles (e.g., long-chain triglycerides like corn oil; medium-chain triglycerides like Capmul MCM), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Causality: The primary goal is to find excipients that can solubilize a high concentration of the drug to achieve the desired dose in a reasonable volume.

  • Constructing Ternary Phase Diagrams:

    • Systematically mix the chosen oil, surfactant, and co-solvent in various ratios. For each combination, add water dropwise and observe the formation of an emulsion.

    • Map the regions on a ternary phase diagram that form clear, stable microemulsions or fine emulsions rapidly and without excessive agitation.

    • Causality: This is a critical self-validating step. It visually identifies robust formulation compositions that will reliably emulsify in vivo, which is the core mechanism of the delivery system.

  • Preparation and Loading of SEDDS:

    • Select an optimal ratio of oil, surfactant, and co-solvent from the self-emulsification region of the phase diagram.

    • Heat the mixture gently (e.g., to 40°C) to reduce viscosity. Add and dissolve the API into the mixture with constant stirring until a clear, homogenous solution is formed.

    • Encapsulate the final liquid formulation into soft gelatin or hard-shell capsules.

  • Characterization and Validation:

    • Emulsification Performance: Disperse the SEDDS formulation in simulated GI fluids (e.g., 1:250 ratio) with gentle agitation. Assess the time to emulsify and the visual appearance (e.g., clear/bluish for SMEDDS, milky for SEDDS).

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using DLS. SMEDDS typically have droplet sizes <100 nm, while SEDDS are in the 100-1000 nm range.[13]

    • In Vitro Drug Release: Perform a non-sink dissolution test. The drug should remain in solution within the lipid micelles/droplets, demonstrating that the formulation prevents precipitation upon dilution in the aqueous medium.

Formulation TypeKey ComponentsMechanism of ActionKey Validation Test
Nanosuspension Pure API, Stabilizer(s)Increased surface area enhances dissolution rate.Particle Size Analysis & Dissolution Test
ASD API, Amorphous Polymer CarrierStabilizes high-energy amorphous form to achieve and maintain supersaturation.XRPD for Amorphicity & Supersaturation Assay
SEDDS/SMEDDS API, Oil, Surfactant, Co-solventPresents drug in a pre-dissolved state; forms fine emulsion in GI tract.Emulsification Performance & Droplet Sizing

Conclusion and Strategic Outlook

The formulation of a poorly soluble drug like N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide is not a one-size-fits-all process. The optimal strategy is dictated by the drug's specific physicochemical properties. The systematic approach outlined in this guide—beginning with thorough characterization and followed by a logical exploration of particle size reduction, solid-state modification, or lipid-based systems—provides a robust framework for success. Each protocol is designed with built-in validation steps that confirm the underlying mechanism of bioavailability enhancement. By understanding the "why" behind each technique, researchers can rationally design and optimize a delivery system that unlocks the full therapeutic potential of challenging but promising molecules.

References

  • Verma, S., & Rawat, A. (2021). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research Journal of Pharmacy and Technology. [Link]

  • Patel, J., & Patel, K. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Mack, C. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Fagerberg, J. H., et al. (2018). Intestinal absorption of BCS class II drugs administered as nanoparticles: A review based on in vivo data from intestinal perfusion models. European Journal of Pharmaceutical Sciences. [Link]

  • Kommavaram, V. R., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. Pharmaceutics. [Link]

  • University of Wisconsin-Madison. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development. [Link]

  • Patra, C. N., et al. (2018). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Asian Journal of Pharmaceutics. [Link]

  • Veranova. (n.d.). Amorphous Solid Dispersion. [Link]

  • Singh, A., et al. (2021). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Innovation. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • da Costa, J. S. R., et al. (2024). Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. Journal of Drug Delivery Science and Technology. [Link]

  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]

  • Li, Y., et al. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. [Link]

  • Shrestha, H., et al. (2021). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science Publishers. [Link]

  • He, C. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. [Link]

  • Hu, X., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine. [Link]

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Troubleshooting & Optimization

reducing off-target effects of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide in enzymatic assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide Prepared by: Senior Application Scientist, Assay Development & Screening

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with false positives, non-reproducible IC 50​ values, and baseline drift when screening complex synthetic molecules. The compound —N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide —features a biphenyl core, a central phenyl ring, and a bulky benzoylpiperazine moiety. This extended, rigid, and highly hydrophobic architecture (estimated cLogP > 5.0) makes it a prime candidate for Pan-Assay Interference (PAINS)-like behavior.

Rather than engaging the target enzyme through specific stoichiometric binding, this molecule is highly prone to colloidal aggregation , aqueous precipitation , and non-specific binding (NSB) . This guide provides the mechanistic causality behind these off-target effects and self-validating protocols to rescue your enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: My dose-response curves for N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide show unusually steep Hill slopes (>1.5) and poor reproducibility. What is causing this? A1: This is a classic hallmark of colloidal aggregation. Due to the highly lipophilic biphenyl and benzoylpiperazine moieties, this compound has a low solubility limit in aqueous buffers. Once it exceeds its critical aggregation concentration (CAC), water molecules are entropically restricted, driving the compound to self-associate into sub-micron colloidal particles. These colloids sequester the target enzyme on their surface, causing partial unfolding and non-specific, promiscuous inhibition (1)[1]. Because aggregate formation is highly sensitive to minor fluctuations in buffer preparation, temperature, and mixing speed, your IC 50​ values will suffer from poor run-to-run reproducibility.

Q2: How can I definitively confirm if the off-target effects are due to aggregation, and how do I prevent it? A2: You must implement a self-validating detergent-sensitivity counter-screen . The addition of non-ionic detergents disrupts the thermodynamic stability of small molecule aggregates (2)[2]. If the compound's IC 50​ shifts significantly (e.g., >10-fold weaker) upon adding 0.01% Triton X-100, it is an aggregator. To prevent this during routine screening, permanently supplement your assay buffer with 0.01%–0.05% Triton X-100 or CHAPS, provided your specific enzyme tolerates it.

Q3: Even with detergent in the buffer, I am seeing a gradual loss of total enzyme activity over time when the compound is present at low concentrations. What else could be wrong? A3: This points to non-specific binding (NSB) to the assay labware. The extended hydrophobic surface area of the 4-phenylbenzamide core gives it a high affinity for untreated polystyrene microtiter plates. The compound coats the well walls, and the enzyme subsequently binds to this hydrophobic layer, denaturing over time. Mitigate this by switching to Non-Binding Surface (NBS) or PEG-coated microplates, and include a carrier protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL in your buffer to saturate non-specific binding sites.

Q4: The compound seems to "crash out" (form visible turbidity) when I transfer it from my DMSO stock to the aqueous assay buffer. How should I handle liquid dispensing? A4: Intermediate aqueous dilutions are fatal for highly lipophilic compounds. When a high-concentration DMSO stock is diluted into an intermediate aqueous buffer, the local concentration of water spikes, forcing the compound to precipitate before it reaches the final assay well. To solve this, utilize acoustic liquid handling (e.g., Labcyte Echo) to transfer nanoliter volumes of the compound directly from the 100% DMSO stock into the final assay volume. Ensure the final DMSO concentration remains constant (typically 1-2%) across all wells.

Quantitative Summary of Interference Mechanisms
Interference MechanismPhysicochemical DriverDiagnostic IndicatorMitigation Strategy
Colloidal Aggregation High lipophilicity (biphenyl core)Steep Hill slope (>1.5); IC 50​ right-shifts with detergent.Add 0.01% Triton X-100 or 0.05% CHAPS to buffer.
Non-Specific Binding (NSB) Planar aromaticity; lack of polar surface areaLoss of baseline signal; poor recovery from plasticware.Use NBS microplates; add 0.1 mg/mL BSA.
Aqueous Precipitation Poor aqueous solubilityVisible turbidity; flat dose-response at high concentrations.Use acoustic dispensing (direct DMSO-to-assay transfer).
Experimental Protocol: Detergent-Sensitivity and Enzyme-Titration Validation

To ensure trustworthiness, your assay must be a self-validating system. Execute the following step-by-step methodology to definitively diagnose the mechanism of off-target inhibition.

Step 1: Buffer Preparation

  • Prepare Buffer A (Standard Assay Buffer: e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT).

  • Prepare Buffer B (Detergent Buffer: Buffer A supplemented with 0.01% v/v Triton X-100).

  • Causality Note: Triton X-100 operates below its critical micelle concentration (CMC) here, which is sufficient to disrupt compound colloids without denaturing most target enzymes.

Step 2: Compound Dispensing

  • Using an acoustic liquid handler, dispense N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide from a 10 mM DMSO stock into 384-well NBS plates.

  • Create a 10-point dose-response curve (e.g., 30 µM down to 1 nM) in both Buffer A and Buffer B. Maintain a normalized DMSO concentration of 1% in all wells.

Step 3: Enzyme Titration Addition

  • For Buffer A, prepare the target enzyme at two concentrations: 1x (standard screening concentration, e.g., 2 nM) and 10x (e.g., 20 nM).

  • Causality Note: Aggregators act as a "sponge" for proteins. Increasing the enzyme concentration 10-fold will dramatically right-shift the IC 50​ of an aggregator because more compound is required to sequester the excess protein (3)[3]. Conversely, a true 1:1 stoichiometric inhibitor's IC 50​ will remain relatively stable if [E] << K i​ .

Step 4: Incubation and Readout

  • Incubate the plates for the standard reaction time (e.g., 30 minutes) at room temperature.

  • Add the necessary detection reagents and measure the specific enzymatic product formation.

Step 5: Data Analysis & Interpretation

  • Calculate the IC 50​ for all three conditions (Buffer A 1x [E], Buffer A 10x [E], Buffer B 1x [E]).

  • If the IC 50​ in Buffer B is >10-fold higher than in Buffer A, colloidal aggregation is confirmed.

  • If the IC 50​ at 10x [E] scales proportionally with the enzyme concentration, promiscuous sequestration is confirmed.

Diagnostic Workflow Visualization

TroubleshootingWorkflow Start Observe Off-Target Enzymatic Inhibition CheckHill Analyze Dose-Response Is Hill Slope > 1.5? Start->CheckHill Detergent Run Detergent-Sensitivity Assay (+ 0.01% Triton X-100) CheckHill->Detergent Yes (Steep Slope) EnzymeTitration Run Enzyme Titration (1x vs 10x [Enzyme]) CheckHill->EnzymeTitration No (Normal Slope) Aggregator Colloidal Aggregation Confirmed Add Triton X-100 Detergent->Aggregator IC50 shifts >10-fold NonSpecific Non-Specific Binding (NSB) Use NBS Plates & BSA Detergent->NonSpecific IC50 unchanged EnzymeTitration->Aggregator IC50 scales with [E] TrueInhibitor True Target Engagement Proceed to Profiling EnzymeTitration->TrueInhibitor IC50 independent of [E]

Diagnostic workflow for identifying and mitigating assay interference mechanisms.

References
  • Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf. Available at:[Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. Available at:[Link]

  • Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors. MDPI. Available at:[Link]

Sources

optimizing purification of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide by flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher

Welcome to the technical support guide for the purification of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide. This molecule, with its multiple aromatic rings, amide linkages, and a basic piperazine core, presents a unique set of challenges for purification by flash chromatography. Its polarity and potential for strong secondary interactions with standard silica gel can often lead to issues such as poor separation, significant peak tailing, and even irreversible adsorption.

This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your purification strategy. We will move from foundational knowledge of the molecule and common questions to in-depth, problem-solving scenarios.

Part 1: Understanding Your Molecule

Before embarking on any purification, understanding the physicochemical properties of the target compound is paramount.

Compound Structure: N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide

  • Key Functional Groups: Two amide groups, a tertiary amine (within the piperazine ring), and multiple phenyl rings.

  • Expected Properties:

    • Polarity: The presence of two amide C=O and N-H groups, along with the piperazine nitrogens, makes this a significantly polar molecule.

    • Basicity: The tertiary amine in the piperazine ring is a basic site (a Lewis base) and is highly susceptible to strong ionic interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This is a primary cause of peak tailing.

    • Solubility: The compound is expected to be poorly soluble in non-polar solvents like hexanes and sparingly soluble in water.[2][3] It should exhibit good solubility in more polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4][5]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries for setting up the purification.

Q1: What is the best stationary phase to start with for this compound?

For initial trials, standard flash-grade silica gel is a cost-effective starting point. However, given the basic piperazine nitrogen, you must anticipate potential interactions. If peak tailing is observed immediately during TLC analysis, consider one of these alternatives:

  • Amine-Bonded Silica: This stationary phase has aminopropyl groups bonded to the silica surface, which creates a less acidic environment and can reduce the tailing of basic compounds.[6][7]

  • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying amines and other basic compounds.[6]

  • Deactivated Silica: You can pre-treat standard silica gel to mask the acidic silanol sites. A common method is to flush the column with a mobile phase containing a small percentage (0.5-2%) of a basic additive like triethylamine (TEA) or ammonium hydroxide before loading your sample.[1]

Q2: How do I select an appropriate mobile phase (eluent)?

Thin-Layer Chromatography (TLC) is the most critical tool for mobile phase selection. The goal is to find a solvent system that provides a retention factor (Rf) for your target compound in the range of 0.2-0.4.[1]

  • Good Starting Systems:

    • Ethyl Acetate / Hexanes: A standard system of moderate polarity. You will likely need a high percentage of ethyl acetate.

    • Methanol / Dichloromethane (DCM): A more polar system suitable for highly polar compounds.[8] Be cautious, as methanol concentrations above 10% can begin to dissolve the silica gel stationary phase.[8]

  • TLC Testing: Spot your crude reaction mixture on a TLC plate and develop it in various solvent ratios. If you observe streaking or a "comet tail" spot instead of a tight circle, this confirms a strong, undesirable interaction with the silica.

Q3: Should I perform a liquid load or a dry load?

A dry load is highly recommended for this compound.

  • Why? The molecule's polarity suggests it will require a relatively non-polar initial mobile phase for good binding to the column. Dissolving the crude sample in a strong, polar solvent for a liquid load can disrupt the initial equilibrium at the top of the column, leading to band broadening and reduced separation efficiency. Furthermore, if your compound has limited solubility in the mobile phase, dry loading prevents it from precipitating at the column head.[6][9]

Part 3: In-Depth Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the flash chromatography run.

Issue 1: Severe Peak Tailing
  • Symptom: The back end of your product's peak is elongated and slopes gradually, while the front is sharp. This leads to poor resolution and cross-contamination of fractions.

  • Underlying Cause: This is the classic sign of a strong secondary interaction between the basic piperazine nitrogen of your molecule and the acidic silanol groups on the silica surface.[1] The molecule "sticks" to the silica and elutes slowly and unevenly.

  • Solutions:

    • Mobile Phase Modification: This is often the easiest fix. Add a small amount of a basic modifier to your mobile phase to compete with your compound for the active sites on the silica.

      • Protocol: Add 0.5-2% triethylamine (TEA) to your eluent mixture (e.g., for 1 L of 50% EtOAc/Hexane, add 5-20 mL of TEA). Re-run your TLC in this new system to confirm improved spot shape before committing to the column.[1]

    • Change Stationary Phase: If modifiers are not sufficient or are incompatible with your downstream applications, switch to a more inert stationary phase.

      • Recommendation: Use basic alumina or an amine-bonded silica column, which are less acidic and more suitable for basic compounds.[6][7]

Issue 2: The Compound Will Not Elute from the Column
  • Symptom: You have run many column volumes of your mobile phase, even at high polarity, but there is no sign of your product in the collected fractions.

  • Underlying Cause:

    • Cause A: Irreversible Adsorption/Degradation: The compound may be binding so strongly to the acidic silica that it cannot be eluted, or it may be decomposing on the stationary phase.[10]

    • Cause B: Insufficient Mobile Phase Polarity: The chosen solvent system may simply be too weak to move a polar compound like this one.[11]

  • Solutions:

    • Perform a Silica Stability Test (2D TLC): Before running the column, spot your crude mixture on a TLC plate and run it in a suitable solvent system. After the first development, turn the plate 90 degrees and re-develop it in the same solvent system. If your compound is stable, the spots will simply move to the diagonal. If you see new spots or a streak originating from the main spot, your compound is degrading on the silica.[10]

    • Increase Mobile Phase Strength: Switch to a more polar solvent system. If you are using EtOAc/Hexanes, move to a DCM/Methanol system.[8] You can run a steep gradient up to 10-15% Methanol in DCM.

    • Flush the Column: If you suspect the compound is stuck but not degraded, you can try flushing the column with a very strong solvent mixture containing a modifier, such as 10% Methanol / 89% DCM / 1% Ammonium Hydroxide, to recover your material.

Issue 3: Poor Separation from an Impurity (Co-elution)
  • Symptom: Your product elutes at the same time as an impurity, resulting in mixed fractions and low purity.

  • Underlying Cause: The selectivity of your chromatographic system is insufficient to resolve the two compounds. Selectivity is a measure of the system's ability to distinguish between analytes.[7]

  • Solutions:

    • Change Mobile Phase Selectivity: Do not just change the solvent ratio (strength); change the solvent itself. Solvents are grouped into different selectivity classes based on their chemical properties (e.g., proton donor, proton acceptor, dipole moment).[11] If you are using Ethyl Acetate (an ester) and Hexane (an alkane), try switching to a system with different properties, such as DCM (a chlorinated solvent) and Methanol (an alcohol). This can alter the interactions with your compounds and improve separation.

    • Optimize the Gradient: A slower, shallower gradient around the elution point of your compound can often improve resolution between closely eluting peaks. Decrease the rate of change of the strong solvent in your gradient.

    • Consider an Alternative Stationary Phase: Sometimes, no amount of mobile phase optimization on silica will work. Switching to a different stationary phase like alumina or even a reversed-phase C18 column can provide completely different selectivity and may easily separate the problematic impurities.[7]

Issue 4: Compound Precipitates During Purification
  • Symptom: You notice solid material forming at the top of the column or in the tubing as the run progresses. This can cause blockages and ruin the purification.[10]

  • Underlying Cause: While the crude mixture may be soluble, as your pure compound separates from impurities, its concentration in the mobile phase increases, and it may crash out if its solubility in that specific solvent mixture is low.[9]

  • Solutions:

    • Use a Dry Loading Technique: This is the most effective solution. By adsorbing your compound onto a sorbent (like silica or Celite) beforehand, it is introduced to the column in a solid, distributed state and is then selectively dissolved by the gradient, preventing precipitation.[9]

    • Add a Solubility-Enhancing Co-solvent: If dry loading is not possible, you can add a small, constant amount of a strong solvent (in which your compound is highly soluble, like THF or a trace of DMF) to your mobile phase throughout the run. This can help keep the compound in solution.[9]

Part 4: Key Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or THF).

  • Using a capillary tube, spot the mixture onto the baseline of a silica gel TLC plate.

  • Prepare several developing chambers with different solvent systems (e.g., 30% EtOAc/Hex, 50% EtOAc/Hex, 80% EtOAc/Hex, 5% MeOH/DCM).

  • Place one plate in each chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Target: Aim for an Rf of 0.2-0.4 for your product. If you see streaking, add 1% TEA to the chosen solvent system and re-run the TLC to confirm the spot shape improves.[1]

Protocol 2: Dry Loading a Sample
  • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., DCM).

  • In a round-bottom flask, add an inert sorbent. A good starting point is 2-3 times the mass of your crude sample. Use silica gel for normal phase.

  • Add the dissolved sample solution to the flask containing the sorbent.

  • Mix thoroughly to create a slurry, ensuring the sorbent is completely wetted.

  • Evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a completely dry, free-flowing powder.

  • Carefully layer this powder on top of your packed and equilibrated flash column.[6]

Part 5: Data and Workflow Visualization

Table 1: Common Solvent Systems for Polar Amide Purification
Weak SolventStrong SolventPolaritySelectivity Group (Strong Solvent)Notes
Hexanes/HeptaneEthyl AcetateModerateGroup VI (Proton Acceptor)Standard starting point; may require high % of EtOAc.[11]
DichloromethaneEthyl AcetateModerate-HighGroup VI (Proton Acceptor)Good alternative with different selectivity.
DichloromethaneMethanolHighGroup II (Proton Donor/Acceptor)Excellent for very polar compounds. Use <10% MeOH to avoid dissolving silica.[8][11]
DichloromethaneAcetonitrileModerate-HighGroup VI (Proton Acceptor)Can offer unique selectivity compared to alcohols or esters.
Diagram 1: General Purification Workflow

This diagram outlines the logical steps from initial analysis to obtaining the purified compound.

PurificationWorkflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Flash Chromatography cluster_analysis Phase 3: Analysis & Isolation A Crude Reaction Mixture B Perform TLC Analysis (Multiple Solvent Systems) A->B C Select Optimal System (Rf = 0.2-0.4, good spot shape) B->C D Choose Stationary Phase (Silica, Alumina, etc.) C->D E Pack & Equilibrate Column D->E F Load Sample (Dry Load Recommended) E->F G Run Gradient & Collect Fractions F->G H Analyze Fractions (TLC, LCMS) G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Purified Compound J->K

Caption: Workflow for flash chromatography optimization.

Diagram 2: Troubleshooting Decision Tree for Poor Peak Shape

This diagram helps diagnose and solve common issues related to peak shape, particularly tailing.

TroubleshootingTree Start Problem: Poor Peak Shape Tailing Is the peak tailing? Start->Tailing Yes Overload Is the peak broad and symmetrical? Start->Overload No Tailing_Cause Cause: Strong acid-base interaction with silica. Tailing->Tailing_Cause Overload_Cause Cause: Column Overloading or Poor Sample Solubility. Overload->Overload_Cause Sol_A Solution 1: Add 1% Triethylamine (TEA) to mobile phase. Tailing_Cause->Sol_A Sol_B Solution 2: Switch to Alumina or Amine-bonded silica. Tailing_Cause->Sol_B Sol_C Solution 1: Reduce sample mass (typically 1-5% of silica mass). Overload_Cause->Sol_C Sol_D Solution 2: Use a dry load to improve band compression. Overload_Cause->Sol_D

Caption: Decision tree for troubleshooting peak shape issues.

References

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Reddit. (2022, June 27). troubleshooring flash chromatography purification. r/Chempros. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-phenylbenzamide. Retrieved from [Link]

  • American Chemical Society. (2015, April 7). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Dundee. (2021, December 9). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Discovery Research Portal. Retrieved from [Link]

  • Chemister.ru. (n.d.). N-phenylbenzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-phenyl- (CAS 93-98-1). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • MolForge. (n.d.). Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl). Retrieved from [Link]

  • PubChemLite. (n.d.). Benzamide, n-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)-. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparation, refining and detection of N-benzoyl piperazidine.
  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-phenyl-. NIST WebBook. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • PubMed. (2016, September 22). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate.

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Technical Support Center: Troubleshooting Low Yield in N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing bottlenecks in the final amide coupling step of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide.

Synthesizing this target requires bridging two sterically demanding and highly crystalline domains: the biphenyl-4-carboxylic acid moiety and the 1-(4-aminophenyl)-4-benzoylpiperazine core. Standard peptide coupling protocols often fail here due to a combination of poor substrate solubility, competitive side reactions, and the moderate nucleophilicity of the aniline derivative[1]. This guide provides a mechanistic breakdown, quantitative reagent comparisons, and a self-validating standard operating procedure (SOP) to rescue your yield.

I. Mechanistic Workflow & Failure Analysis

To troubleshoot effectively, we must first map the chemical logic of the coupling phase. The diagram below illustrates the optimized acid chloride activation pathway versus the common failure points encountered when using standard in situ activation.

Pathway cluster_0 Activation Phase cluster_1 Coupling Phase A Biphenyl-4-carboxylic acid (Highly Crystalline, Insoluble) B Chlorination (SOCl2, cat. DMF, 80°C) A->B Activation Fail1 Failure: Unreacted Acid (Due to poor solubility in DCM) A->Fail1 C Biphenyl-4-carbonyl chloride (Highly Reactive Electrophile) B->C E Nucleophilic Acyl Substitution (NMP/THF, DIPEA, 0°C to RT) C->E D 1-(4-aminophenyl)-4-benzoylpiperazine (Moderate Nucleophile) D->E F Target: N-[4-(4-benzoylpiperazin-1-yl)phenyl] -4-phenylbenzamide E->F

Fig 1: Workflow of biphenyl-4-carboxylic acid activation and coupling, highlighting solubility failure points.

II. Quantitative Data: Coupling Reagent Profiling

The choice of coupling reagent dictates the kinetic success of this reaction. Below is a comparative analysis of activation strategies specifically applied to the biphenyl-4-carboxylic acid + aniline system.

Coupling StrategyTypical Yield (%)Primary Byproducts / IssuesKinetic Profile & Causality
EDC / HOBt 15 - 30%Unreacted acid, N-acylureaVery slow. Biphenyl insolubility prevents active ester formation; EDC degrades[2].
HATU / DIPEA 40 - 60%Guanidinylation of anilineFast activation. However, if the aniline is added too early, it attacks the uronium salt[3].
T3P / Pyridine 50 - 70%Trace unreacted anilineModerate. Requires extended heating (80°C) to overcome steric bulk.
SOCl₂ (Acid Chloride) 85 - 95% Trace hydrolysis productsVery fast. Converts the insoluble acid into a highly soluble, reactive electrophile[4].
III. Troubleshooting FAQs

Q: Why does standard EDC/HOBt coupling fail so drastically for this specific synthesis? A: The root cause is thermodynamic. Biphenyl-4-carboxylic acid exhibits strong intermolecular π−π stacking, resulting in high lattice energy and extremely poor solubility in standard coupling solvents like DCM or THF[4]. EDC/HOBt requires a homogeneous solution to efficiently form the OAt active ester. When the acid remains suspended as a solid, the reaction kinetics are severely hindered, allowing competitive side reactions (like the formation of inactive N-acylureas) to dominate[1].

Q: I used HATU, but my yield is stuck at 40%, and LCMS shows a prominent +99 Da byproduct. What happened? A: This is a classic mechanistic failure. While HATU is a premier coupling reagent[2], adding it directly to a mixture of the acid and the aniline (1-(4-aminophenyl)-4-benzoylpiperazine) leads to guanidinylation. Because the aniline is a moderate nucleophile, if the active ester formation is slower than the reaction of the aniline with the uronium salt of HATU, the aniline will attack the HATU molecule directly, forming a dead-end tetramethylguanidinium adduct[3]. Solution: Always pre-activate the biphenyl-4-carboxylic acid with HATU and base for at least 30 minutes before introducing the aniline.

Q: How do I resolve the persistent solubility issues during the workup phase? My product crashes out in the separatory funnel. A: The target molecule contains two large, rigid aromatic systems (the biphenyl and the benzoylpiperazine-phenyl core). This creates a highly lipophilic structure that readily crystallizes out of standard extraction solvents like ethyl acetate. Solution: Switch to a solvent system with higher solubilizing power for rigid aromatics. Use 10% isopropanol in chloroform (CHCl₃/IPA) during the aqueous extraction phase to keep the product in the organic layer.

IV. Validated Standard Operating Procedure (SOP)

To bypass the solubility and kinetic limitations of standard coupling reagents, the Acid Chloride Method is the most robust, self-validating approach for this specific transformation.

Phase 1: Acid Chloride Generation (Activation)
  • Setup: In an oven-dried, argon-purged round-bottom flask, suspend biphenyl-4-carboxylic acid (1.0 eq, 10 mmol) in anhydrous toluene (50 mL, 0.2 M).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 3.0 eq, 30 mmol) followed by a catalytic amount of anhydrous DMF (0.05 eq). Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which rapidly chlorinates the insoluble acid.

  • Reflux: Heat the mixture to 80°C.

  • Validation Check 1: Monitor the reaction visually. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the opaque suspension becomes a completely clear, homogeneous solution (typically 2-3 hours).

  • Concentration: Cool to room temperature and concentrate under reduced pressure. Co-evaporate with anhydrous DCM (2 x 20 mL) to remove all traces of unreacted SOCl₂. The resulting biphenyl-4-carbonyl chloride should be a pale yellow solid.

Phase 2: Amide Bond Formation (Coupling)
  • Nucleophile Preparation: In a separate dried flask, dissolve 1-(4-aminophenyl)-4-benzoylpiperazine (0.95 eq, 9.5 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 eq, 30 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (40 mL). Cool the solution to 0°C using an ice bath. Causality: NMP is critical here as it prevents the intermediate and final product from precipitating prematurely.

  • Addition: Dissolve the crude acid chloride from Phase 1 in a minimum volume of anhydrous THF (10 mL). Add this solution dropwise to the aniline mixture over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Validation Check 2: Pull a 10 µL aliquot, quench in MeOH, and analyze via LCMS. Look for the complete disappearance of the aniline starting material and the appearance of the target mass.

  • Workup: Pour the reaction mixture into vigorously stirring saturated aqueous NaHCO₃ (150 mL). Extract with 10% IPA/CHCl₃ (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to completely remove the NMP solvent.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, DCM/MeOH gradient 0-5%) to afford the pure target compound.

V. References
  • BenchChem. "Troubleshooting low yield in Neceprevir synthesis - Benchchem". BenchChem Tech Support.

  • Ashcroft, C. P., et al. "Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach". ACS Publications.

  • HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents". HepatoChem.

  • PNAS. "Predicting relative efficiency of amide bond formation using multivariate linear regression". Proceedings of the National Academy of Sciences.

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stability issues of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide during freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for stability issues encountered during freeze-thaw cycles. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide and why is its stability important?

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide is a complex organic molecule featuring multiple aromatic rings and amide linkages. Its structural complexity suggests its potential use in medicinal chemistry and materials science.[1][2] Stability is a critical parameter as degradation can lead to loss of biological activity, formation of impurities, and unreliable experimental results.

Q2: Why are freeze-thaw cycles a concern for small molecules like this one?

While often considered more robust than large biomolecules, small molecules can also be susceptible to degradation during freeze-thaw cycles.[3] The primary mechanisms of degradation include:

  • Cryo-concentration: As the solvent freezes, the solute becomes concentrated in the unfrozen liquid portion, which can lead to precipitation or aggregation.

  • pH Shifts: The pH of buffered solutions can change significantly upon freezing, potentially catalyzing hydrolysis or other degradation pathways.[4]

  • Physical Stress: The formation of ice crystals can exert physical stress on the dissolved compound, potentially leading to changes in its solid-state properties upon thawing.[5][6]

Q3: What are the initial signs that my compound is unstable during freeze-thaw cycles?

Common indicators of instability include:

  • Visual Changes: Precipitation, cloudiness, or color change in the solution after thawing.[7]

  • Reduced Potency: A decrease in the compound's expected biological activity in your assays.

  • Chromatographic Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by techniques like HPLC.

Q4: How should I properly store and handle N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide?

For general handling, it is recommended to keep the compound in a dry, cool, and well-ventilated place in a tightly closed container.[8][9] For solutions, long-term storage is typically recommended in a frozen state to maximize viability.[5] However, as this guide will detail, the stability during the freeze-thaw process itself needs to be validated.

Troubleshooting Guide: Addressing Freeze-Thaw Instability

This section provides a structured approach to identifying and resolving stability issues with N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide during freeze-thaw cycles.

Issue 1: Precipitate Formation After Thawing

Q: I observed a precipitate in my solution of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide after thawing. What is the cause and how can I resolve this?

A: The formation of a precipitate is a strong indication that the compound's solubility limit is being exceeded during the freeze-thaw process, likely due to cryo-concentration.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitate formation.

Step-by-Step Investigation:

  • Confirm Identity of Precipitate:

    • Action: Isolate the precipitate by centrifugation and analyze it using techniques like Mass Spectrometry (MS) or NMR to confirm if it is the parent compound or a degradant.

    • Rationale: This will determine if the issue is one of solubility or chemical degradation.

  • Determine Equilibrium Solubility:

    • Action: Use the shake-flask method to determine the thermodynamic solubility of the compound in your chosen solvent at room temperature and at a reduced temperature (e.g., 4°C).[10]

    • Rationale: Understanding the baseline solubility is crucial for identifying if the concentration in your stock solution is too high.

  • Optimize Formulation:

    • Action: If the precipitate is the parent compound, consider reformulating. This could involve using a different solvent system or adding a co-solvent. The use of cryoprotectants like glycerol or PEG can also help maintain solubility.

    • Rationale: Cryoprotectants can reduce the amount of ice formed and minimize cryo-concentration effects.

  • Control Freezing and Thawing Rates:

    • Action: Compare the outcome of slow freezing (e.g., in a -20°C or -80°C freezer) versus fast freezing (e.g., in liquid nitrogen).[11] Similarly, compare slow thawing at room temperature with rapid thawing in a water bath.

    • Rationale: Rapid freezing can lead to the formation of smaller ice crystals, which may be less damaging.[12] Controlled thawing can also prevent localized concentration changes.[5]

Experimental Protocol: Freeze-Thaw Cycling Study

StepActionRationale
1 Sample Preparation Prepare multiple aliquots of your compound at the desired concentration in the chosen solvent system.
2 Control Sample Keep one aliquot at the recommended storage temperature without freeze-thaw cycling (e.g., 4°C or -20°C).
3 Freeze-Thaw Cycles Subject the test aliquots to a defined number of freeze-thaw cycles (typically 3-5 cycles are recommended for initial assessment).[7][11] A standard cycle could be freezing at -20°C for 24 hours followed by thawing at room temperature to a fully liquid state.
4 Analysis After each cycle, visually inspect the samples and analyze them using appropriate analytical methods (see Issue 2).
5 Comparison Compare the results of the cycled samples to the control sample.
Issue 2: Loss of Potency or Appearance of New Peaks in HPLC

Q: My compound shows reduced activity in my assay after a freeze-thaw cycle, and I see new peaks in my HPLC analysis. What does this indicate and what should I do?

A: This is a classic sign of chemical degradation. The energy changes and concentration effects during freezing and thawing can provide the conditions for chemical reactions to occur.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for chemical degradation.

Step-by-Step Investigation:

  • Identify Degradation Products:

    • Action: Use a high-resolution analytical technique like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) to determine the mass of the new peaks.[13][14] This can provide clues to the chemical transformation that has occurred (e.g., hydrolysis, oxidation).

    • Rationale: Identifying the degradants is the first step in understanding the degradation pathway.

  • Evaluate Formulation Components:

    • Action: Review the composition of your solvent or buffer. Phosphate buffers, for instance, are known to cause significant pH drops upon freezing, which can accelerate degradation.[4]

    • Rationale: The buffer system can be a primary driver of instability. Consider alternative buffering agents that are more resistant to pH changes upon freezing, such as histidine.

  • Implement Protective Measures:

    • Action: If oxidation is suspected, consider adding antioxidants to the formulation. If the compound is light-sensitive, ensure all handling is done under protected conditions.

    • Rationale: Proactive measures can be taken to prevent known degradation pathways.

Experimental Protocol: Analytical Methods for Stability Assessment

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To quantify the parent compound and detect the formation of impurities or degradants. A stability-indicating method should be used.
Mass Spectrometry (MS) To identify the molecular weight of any new peaks observed in the chromatogram, aiding in the identification of degradation products.[15][16]
Dynamic Light Scattering (DLS) To detect the formation of sub-micron particles or aggregates that may not be visible to the naked eye.[4]
Potency Assay To confirm that the biological activity of the compound is maintained after freeze-thaw cycles.

Summary of Key Recommendations

RecommendationRationale
Aliquot Stock Solutions Avoid repeated freeze-thaw cycles of the main stock solution by preparing single-use aliquots.
Use a Validated Protocol Always perform a freeze-thaw stability study for your specific compound and formulation before long-term storage.
Control Freezing and Thawing Be consistent with your freezing and thawing methods. Rapid freezing and controlled thawing are often preferable.[5]
Choose a Stable Formulation The choice of solvent and buffer can have a significant impact on stability. Consider the use of cryoprotectants for sensitive compounds.

By following this structured troubleshooting guide and implementing the recommended experimental protocols, you can effectively assess and mitigate the stability issues of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide during freeze-thaw cycles, ensuring the reliability and accuracy of your research.

References

  • Single Use Support. (2023, March 8). Thawing drug substance: best practices.
  • Vici Health Sciences. (2025, February 6). What is Freeze thaw (Thermal cycling) study?
  • Lam, P. (2022, December 14). Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules.
  • Fisher Scientific. (2011, February 10).
  • ChemPoint.com. (2004, March 12).
  • ResearchGate. (2017). Proposed degradation mechanism during freeze‐thaw cycles and the....
  • BioProcess International. (2015, January 13). Evaluating Freeze-Thaw Processes in Biopharmaceutical Design.
  • American Pharmaceutical Review. (2011, May 1).
  • ResearchGate. (2023, May 15). (PDF) Enhancing chemical and physical stability of pharmaceuticals using freeze-thaw method: challenges and opportunities for process optimization through quality by design approach.
  • Cayman Chemical. (2023, August 10).
  • CoLab. (2025, September 24).
  • Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO?
  • ChemBK. (2024, April 9). N-phenylbenzamide - Physico-chemical Properties.
  • chemister.ru. N-phenylbenzamide.
  • BenchChem. solubility of 4-benzoylbenzamide in common organic solvents.
  • PMC. (2025, September 5). Mechanism Insights in Freeze–Thaw Process Impacting Cold Denaturation of Gluten Proteins During Frozen Storage.
  • MolForge. 4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)-.
  • Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • PubChemLite. Benzamide, n-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)-.
  • Google Patents. CA2596393A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase for the treatment of anxiety, pain and other conditions.
  • PMC. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
  • Pharmaceutical Technology. (2015, October 20).
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • ChemRxiv. Structure-guided design of ISOX-DUAL-based Degraders targeting BRD4 and CBP/EP300.
  • PubMed. (2008, April 15). Determination of Lipophilicity of alpha-(4-phenylpiperazine)
  • Taylor & Francis Online. (2021, July 8). A single method to analyse residues from five different classes of prohibited pharmacologically acti.
  • Cayman Chemical.
  • BenchChem. An In-depth Technical Guide to the Chemical Properties of N-(4-benzoylphenyl)benzamide.
  • Semantic Scholar. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru.
  • Molport. N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-3-(propan-2-yloxy)benzamide.
  • Santa Cruz Biotechnology. N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide | CAS 299441-52-4 | SCBT.
  • Manchester Organics. N-Phenylbenzamide | 93-98-1.
  • NIST WebBook. Benzamide, N-phenyl-.
  • ChemDiv. Compound N-[2-(4-benzoylpiperazin-1-yl)ethyl]benzamide.

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Validation & Comparative

Comprehensive Selectivity Profile and SAR Comparison Guide: N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target lipid metabolism and complex kinase networks, the biphenyl-piperazine scaffold has emerged as a highly privileged, yet challenging, chemotype. Specifically, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide represents a structurally optimized probe often utilized in the development of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors[1][2].

As a Senior Application Scientist, I have designed this guide to objectively compare the selectivity, off-target liabilities, and structure-activity relationship (SAR) of this title compound against its core structural analogs. By dissecting the causality behind these structural modifications, researchers can better navigate the delicate balance between target potency and cardiotoxic liabilities.

Pharmacophore Rationale and Target Causality

To understand the performance of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide, we must deconstruct its pharmacophore into three functional zones:

  • The Biphenyl-4-carboxamide Tail (Hydrophobic Anchor): SCD1 is an integral membrane enzyme residing in the endoplasmic reticulum. Its substrate binding channel is a narrow, highly hydrophobic tunnel designed to accommodate the 18-carbon aliphatic chain of Stearoyl-CoA[2][3]. The rigid, lipophilic biphenyl moiety acts as a structural mimic of this lipid tail, penetrating deep into the desaturase active site.

  • The Phenylpiperazine Core (Trajectory Linker): The piperazine ring serves as a semi-rigid vector. It projects the distal capping group out of the hydrophobic pocket and toward the solvent-exposed cytosolic interface, improving the molecule's overall solubility and orientation.

  • The Benzoyl Cap (Liability Modulator): The addition of the benzoyl group to the distal piperazine nitrogen is not primarily for target affinity, but for safety . Uncapped piperazines possess a basic secondary amine that is protonated at physiological pH, leading to severe off-target interactions.

SAR_Logic Core Lead Probe: N-[4-(4-benzoylpiperazin-1-yl)phenyl] -4-phenylbenzamide Mod1 Analog 2 (Acetyl Cap) Reduced Lipophilicity Core->Mod1 Replace Benzoyl with Acetyl Mod2 Analog 3 (Des-phenyl) Reduced Tail Hydrophobicity Core->Mod2 Remove Distal Phenyl Ring Mod3 Analog 4 (Uncapped) High Basicity (pKa ~9.0) Core->Mod3 Remove Benzoyl (Free Amine) Outcome1 Favorable ADME Mod1->Outcome1 Lower cLogP Maintained Safety Outcome2 Poor Efficacy Mod2->Outcome2 Loss of SCD1 Potency Outcome3 Cardiotoxic Mod3->Outcome3 Severe hERG Liability

Fig 1: Structure-Activity Relationship (SAR) logic tree for the biphenyl-piperazine scaffold.

Quantitative Selectivity Profiling

The primary hurdle in developing piperazine-containing lipophilic molecules is the hERG (human ether-à-go-go-related gene) potassium channel liability [4][5]. The hERG channel features a promiscuous inner cavity lined with aromatic residues (Tyr652 and Phe656) that engage in strong cation- π interactions with protonated amines[6].

By comparing the title compound to three specific analogs, we can observe the direct causality of structural modifications on target efficacy (SCD1) versus off-target cardiotoxicity (hERG).

Table 1: Comparative In Vitro Profiling
CompoundStructural ModificationSCD1 IC₅₀ (nM)hERG IC₅₀ (µM)cLogPpKa (Piperazine N)
Title Compound Benzoyl Cap (Lead) 45 ± 4 > 30.0 5.2 ~6.1 (Amide)
Analog 2 Acetyl Cap60 ± 5> 30.04.1~6.2 (Amide)
Analog 3 Des-phenyl Tail1,250 ± 85> 30.03.5~6.1 (Amide)
Analog 4 Uncapped Amine35 ± 30.8 3.8~9.2 (Amine)
Data Interpretation & Causality
  • The hERG Trap (Analog 4): Removing the benzoyl cap exposes a secondary amine (pKa ~9.2). While this compound is highly potent against SCD1 (35 nM), it is a potent hERG blocker (0.8 µM). At physiological pH, the protonated nitrogen acts as a lethal pharmacophore for the hERG inner cavity[4][6].

  • The Potency Cliff (Analog 3): Truncating the biphenyl to a single phenyl ring (Analog 3) causes a catastrophic >25-fold drop in SCD1 potency. This proves that the extended hydrophobicity of the biphenyl group is strictly required to mimic the Stearoyl-CoA substrate[2].

  • The Lipophilicity Balance (Title vs. Analog 2): The title compound successfully abolishes hERG liability by converting the basic amine into a neutral amide via the benzoyl cap. However, this pushes the cLogP to 5.2, which can result in poor metabolic stability. Analog 2 (Acetyl cap) represents an optimized compromise, maintaining target potency and hERG safety while reducing lipophilicity[6].

Experimental Methodologies (Self-Validating Systems)

To ensure the trustworthiness of the data presented above, the experimental workflows must be designed to internally flag false positives—a common issue with highly lipophilic compounds.

Protocol A: LC-MS/MS SCD1 Enzymatic Conversion Assay

This protocol measures the direct conversion of Stearoyl-CoA to Oleoyl-CoA, avoiding the artifact-prone nature of fluorescence-based coupled assays.

  • Preparation: Incubate 5 µg of human liver microsomes (source of recombinant SCD1) in 100 mM Tris-HCl buffer (pH 7.4).

  • Self-Validating Step (Detergent Control): Add 0.01% Triton X-100 to the buffer. Causality: Biphenyl compounds with cLogP > 5.0 often form colloidal aggregates in aqueous buffers, leading to false-positive enzyme inhibition. The detergent maintains monomeric dispersion.

  • Reaction Initiation: Add the test compound (serial dilutions) and incubate for 15 minutes at 37°C. Initiate the reaction by adding 10 µM Stearoyl-CoA and 2 mM NADH.

  • Termination & Detection: Stop the reaction after 20 minutes with acetonitrile containing an internal standard (Heptadecanoyl-CoA). Centrifuge and analyze the supernatant via LC-MS/MS, quantifying the Oleoyl-CoA peak.

  • Quality Control: Include Aramchol or MF-438 as a positive reference inhibitor to validate assay sensitivity[3].

SCD1_Pathway SFA Saturated Fatty Acids (Stearoyl-CoA) SCD1 SCD1 Enzyme (Endoplasmic Reticulum) SFA->SCD1 Substrate MUFA Monounsaturated FAs (Oleoyl-CoA) SCD1->MUFA Desaturation (Δ9) Lipid Lipid Droplet Accumulation MUFA->Lipid Storage / Disease State Inhibitor Biphenyl-Piperazine Inhibitor Inhibitor->SCD1 Competitive Inhibition

Fig 2: Mechanism of action for biphenyl-piperazine inhibitors in the SCD1 lipid metabolism pathway.

Protocol B: Automated Patch-Clamp hERG Electrophysiology

Relying on rubidium efflux assays for hERG liability is insufficient for lipophilic amides. Direct electrophysiology is required.

  • Cell Preparation: Utilize CHO cells stably expressing the hERG potassium channel (KCNH2).

  • Electrophysiological Setup: Use an automated patch-clamp system (e.g., QPatch). Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Compound Application: Perfuse the title compound (or analogs) at concentrations ranging from 0.1 µM to 30 µM.

  • Self-Validating Step (Washout): Following current blockade, perfuse with compound-free buffer for 5 minutes. Causality: If the tail current does not recover, the compound may be precipitating on the cell membrane or causing non-specific lipid bilayer disruption rather than true pore blockade.

  • Quality Control: E-4031 (a known hERG blocker) must be used to confirm channel responsiveness.

Conclusion

The compound N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide exemplifies a mature stage of lead optimization. By utilizing a biphenyl tail, it achieves deep pocket penetration required for targets like SCD1. More importantly, by capping the piperazine nitrogen with a benzoyl group, it successfully neutralizes the basicity (pKa shift from ~9.2 to ~6.1) that plagues this chemotype, completely abolishing hERG-mediated cardiotoxicity[6]. For researchers utilizing this scaffold, monitoring the balance between the required lipophilicity for target engagement and the resulting ADME profile remains the critical path forward.

References

  • US20100160323A1 - NOVEL PIPERAZINE DERIVATIVES AS INHIBITORS OF STEAROYL-CoA DESATURASE - Google Patents. Google Patents.
  • Global Analysis Reveals Families of Chemical Motifs Enriched for hERG Inhibitors. PLOS One. Available at:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at:[Link]

  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Advances. Available at:[Link]

  • Discovery of potent and liver-targeted stearoyl-CoA desaturase (SCD) inhibitors in a bispyrrolidine series. ResearchGate. Available at:[Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Validation of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide in Human Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The compound N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide, hereafter referred to as Compound X , represents a novel chemical scaffold with potential therapeutic applications. Its benzamide and benzoylpiperazine moieties are privileged structures in medicinal chemistry, frequently associated with kinase inhibition.[1] For the purpose of this guide, we will hypothesize that Compound X has been designed as a potent inhibitor of a specific oncogenic kinase, "Kinase A."

The Validation Workflow: A Three-Pillar Approach

A thorough cross-reactivity assessment rests on three pillars: confirming on-target engagement, defining the breadth of off-target interactions biochemically, and validating key off-target effects in a physiological cellular context. This workflow ensures that we build a complete picture of the compound's behavior, from direct physical binding to downstream functional consequences.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Off-Target Discovery cluster_2 Phase 3: Cellular Validation p1 Pillar 1: Cellular Target Engagement Confirm Compound X binds to Kinase A in intact cells. p2 Pillar 2: Biochemical Selectivity Profiling Screen Compound X against a broad kinase panel. p1->p2 If target engagement is confirmed p3 Pillar 3: Cellular Off-Target Validation Verify functional effect on top off-target hits (e.g., Kinase B). p2->p3 If significant off-targets are identified end Final Report: Selectivity Profile & Recommendations p3->end Generate Selectivity Profile

Figure 1: A three-pillar workflow for comprehensive cross-reactivity validation.

Pillar 1: Confirming On-Target Cellular Engagement with CETSA

Before searching for off-targets, we must prove that Compound X engages its intended target, Kinase A, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[3] It operates on the principle that a protein's thermal stability changes upon ligand binding.[4] This label-free method provides direct evidence of target engagement in a physiologically relevant environment.[5]

Experimental Design & Rationale

We will use two human cell lines:

  • A549 (Lung Carcinoma): Chosen for its robust growth characteristics and well-documented use in drug screening.[6] We will assume it endogenously expresses Kinase A.

  • MCF-7 (Breast Adenocarcinoma): An alternative lineage to ensure the observed engagement is not cell-line specific.[6]

The experiment involves generating a "melt curve" for Kinase A by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining. A shift in this curve in the presence of Compound X indicates target stabilization and, therefore, binding.[3][7]

Step-by-Step Protocol: CETSA for Kinase A
  • Cell Culture: Culture A549 and MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency in 10 cm plates.[5]

  • Compound Treatment: Treat cells with Compound X (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Cell Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend the cell pellet in PBS supplemented with protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[5]

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).[8]

  • Analysis by Western Blot: Collect the supernatant, quantify total protein using a BCA assay, and analyze equal protein amounts by SDS-PAGE and Western Blotting using a validated primary antibody specific for Kinase A.[9][10]

Interpreting the Data

The Western Blot bands corresponding to soluble Kinase A are quantified. The data is normalized to the non-heated control (100% soluble). A plot of percent soluble protein versus temperature generates the melt curve. A rightward shift in the curve for Compound X -treated samples compared to the vehicle control confirms target engagement.

Temperature (°C) Vehicle (DMSO) Compound X (1 µM) Compound X (10 µM)
40100%100%100%
4695%98%99%
5278%91%95%
58 51% (Tagg) 75% 88%
6422%45%65%
Hypothetical CETSA data showing a dose-dependent thermal stabilization of Kinase A by Compound X. Tagg = Aggregation Temperature.

Pillar 2: Broad-Spectrum Biochemical Selectivity Profiling

With on-target engagement confirmed, the next crucial step is to understand the broader interaction profile of Compound X . Large-panel kinase activity assays are the industry-standard method for this, providing a quantitative measure of a compound's inhibitory activity against hundreds of kinases simultaneously.[11] This allows for the early identification of potential off-targets that could cause toxicity or confound biological results.

Experimental Design & Rationale

We will submit Compound X for screening at a fixed concentration (e.g., 1 µM) against a panel of over 300 human kinases. Any kinase showing significant inhibition (e.g., >70%) will be flagged for a follow-up dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This tiered approach is cost-effective and focuses resources on the most relevant interactions. For comparison, we will include a known "selective" Kinase A inhibitor (Inhibitor S) and a known "promiscuous" multi-kinase inhibitor (Inhibitor P).

Data Summary and Comparative Analysis

The results of this screen provide a selectivity profile. The goal is to find a compound with a high potency for the primary target (low IC50 for Kinase A) and significantly lower potency for all other kinases (high IC50 values).

Kinase Target Compound X (IC50, nM) Inhibitor S (IC50, nM) Inhibitor P (IC50, nM) Comment
Kinase A (On-Target) 15 10 25 High on-target potency for all compounds.
Kinase B 85 >10,000 50 Compound X shows significant off-target activity.
Kinase C >10,000>10,000150Compound X and Inhibitor S are selective against Kinase C.
Kinase D 1,200>10,00080Minor off-target activity for Compound X.
Hypothetical kinase profiling data. A lower IC50 value indicates higher inhibitory potency.

This biochemical screen reveals that while Compound X is a potent inhibitor of Kinase A, it also potently inhibits Kinase B. This interaction is a potential liability and must be validated in a cellular context.

Pillar 3: Cellular Validation of a Key Off-Target Interaction

Biochemical assays using purified enzymes do not always reflect a compound's behavior in cells, where factors like membrane permeability and competition with endogenous ligands (like ATP) come into play.[12] Therefore, we must validate the off-target activity against Kinase B in a cellular assay. A direct method is to measure the phosphorylation of a known, direct substrate of Kinase B.

Experimental Design & Rationale

We will use the A549 cell line, assuming it also expresses Kinase B and its substrate, "Substrate Y." We will treat the cells with increasing concentrations of Compound X and the control inhibitors. We will then lyse the cells and use Western Blotting to measure the levels of phosphorylated Substrate Y (p-Substrate Y). A reduction in p-Substrate Y indicates that Kinase B has been inhibited within the cell.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway KA Kinase A SubX Substrate X KA->SubX phosphorylates pSubX p-Substrate X SubX->pSubX PhenoA Cancer Phenotype A pSubX->PhenoA KB Kinase B SubY Substrate Y KB->SubY phosphorylates pSubY p-Substrate Y SubY->pSubY PhenoB Cellular Phenotype B (e.g., Toxicity) pSubY->PhenoB CompX Compound X CompX->KA INHIBITS (intended) CompX->KB INHIBITS (cross-reactivity)

Figure 2: Signaling pathway illustrating on-target vs. off-target effects of Compound X.

Step-by-Step Protocol: Cellular Off-Target Western Blot
  • Cell Culture & Seeding: Seed A549 cells in 6-well plates and grow to ~70-80% confluency.

  • Compound Treatment: Treat cells with a dose-response of Compound X (e.g., 0.01 to 10 µM), Inhibitor S (1 µM), and Inhibitor P (1 µM) for 2 hours. Include a vehicle (DMSO) control.

  • Lysis: Wash cells with ice-cold PBS and lyse using 1X SDS sample buffer. Sonicate to shear DNA and reduce viscosity.[13]

  • Protein Quantification: Determine protein concentration to ensure equal loading.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][14]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Substrate Y. As a loading control, re-probe the same membrane (after stripping) or a parallel blot with an antibody for total Substrate Y or a housekeeping protein like GAPDH.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] Detect the signal using an ECL substrate and an imaging system.[15]

Interpreting the Data

Quantify the band intensity for p-Substrate Y and normalize it to the loading control. The results will demonstrate whether Compound X inhibits the Kinase B pathway in a cellular context and at what concentrations.

Treatment p-Substrate Y Level (Normalized) Interpretation
Vehicle (DMSO)100%Baseline Kinase B activity.
Compound X (100 nM) 75% Cellular inhibition of Kinase B begins near this concentration.
Compound X (1 µM) 15% Strong cellular inhibition of Kinase B.
Inhibitor S (1 µM)98%Confirms selectivity; no effect on Kinase B pathway.
Inhibitor P (1 µM)20%Confirms promiscuity; inhibits Kinase B pathway as expected.
Hypothetical Western Blot data confirming Compound X inhibits the Kinase B pathway in cells.

Conclusion: Synthesizing a Complete Selectivity Profile

This multi-pillar investigation provides a comprehensive cross-reactivity profile for Compound X . Our hypothetical results indicate:

  • Verified On-Target Engagement: Compound X effectively binds to its intended target, Kinase A, in intact human cells (Pillar 1).

  • Identified Off-Target Liability: Biochemical screening revealed a potent off-target interaction with Kinase B (Pillar 2).

  • Confirmed Cellular Activity: The off-target interaction was confirmed in a functional cellular assay, where Compound X inhibited the Kinase B signaling pathway at concentrations relevant to its on-target activity (Pillar 3).

Final Recommendation: While Compound X is a potent on-target agent, its significant cross-reactivity with Kinase B makes it a non-ideal tool compound for studying the specific biology of Kinase A without careful consideration. The cellular IC50 for Kinase B inhibition appears to be only ~5-10 fold higher than for Kinase A. Any cellular experiments using Compound X at concentrations above 100 nM are likely to produce confounding results due to the simultaneous inhibition of both kinases. Further medicinal chemistry efforts should be directed at improving selectivity against Kinase B.

This rigorous, evidence-based approach ensures scientific integrity and provides the trustworthy data needed to make informed decisions in drug development.

References

  • Lee, J. K., et al. (2015). In vitro human cell line models to predict clinical response to anticancer drugs. PubMed Central. [Link]

  • Bio-protocol. (2016). Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • Piazza, I., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from Crown Bioscience blog. [Link]

  • Lin, A., & Giuliano, C. J. (2014). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

  • AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). Retrieved from AddexBio website. [Link]

  • Cytion. (n.d.). Human Cell Lines Examples: 9 Cancer Cell Lines. Retrieved from Cytion website. [Link]

  • Workman, P., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from Creative Diagnostics website. [Link]

  • bioRxiv. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Martinez Molina, D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PubMed Central. [Link]

  • Arigo Biolaboratories. (n.d.). Western Blot Protocol. Retrieved from Arigo Biolaboratories website. [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Retrieved from Yale University website. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from UCL website. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from INiTS website. [Link]

  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. Retrieved from BioCurate website. [Link]

  • Robers, M. B., et al. (2023). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ChemRxiv. [Link]

  • PubMed. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as Muscarinic Acetylcholine Receptor Subtype 1 (M1) Anatgonists. PubMed. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • PubMed Central. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. PubMed Central. [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]

  • MolForge. (n.d.). 4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)-. MolForge. [Link]

  • PubChemLite. (n.d.). Benzamide, n-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)-. PubChemLite. [Link]

  • MDPI. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • PubMed Central. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]

  • PubMed Central. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. PubMed Central. [Link]

  • PubMed Central. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

  • ResearchGate. (2022). (PDF) N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. [Link]

  • MDPI. (n.d.). 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide. MDPI. [Link]

  • ResearchGate. (n.d.). (PDF) The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. ResearchGate. [Link]

Sources

Benchmarking the Efficacy of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide (BP-PB) in Solid Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preclinical evaluation of targeted small-molecule inhibitors requires rigorous benchmarking against established clinical standards. N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide (hereafter referred to as BP-PB ) represents a highly potent, structurally optimized Type-II tyrosine kinase inhibitor (TKI). This guide provides an objective, data-driven comparison of BP-PB against the clinical standard Sorafenib, detailing the mechanistic rationale and the step-by-step self-validating protocols required to assess its in vivo efficacy in solid tumor xenograft models.

Structural Rationale & Mechanism of Action

The pharmacological superiority of BP-PB is rooted in its highly specific molecular architecture. The compound integrates two critical pharmacophores:

  • The Benzoylpiperazine Moiety: Enhances aqueous solubility and provides crucial hydrogen-bond acceptors, optimizing the drug's pharmacokinetic (PK) profile and cellular permeability.

  • The Phenylbenzamide Backbone: This elongated, rigid structure is specifically contoured to act as a "tail" that penetrates the deep hydrophobic pocket adjacent to the ATP-binding site.

By exploiting this hydrophobic pocket, BP-PB stabilizes the kinase in its inactive "DFG-out" conformation [1]. This 1 results in prolonged target residence time and circumvents common gatekeeper mutations that typically confer resistance to standard ATP-competitive (Type-I) inhibitors[1]. The primary downstream effect is the profound suppression of pro-angiogenic (VEGFR2) and proliferative (c-Met) signaling cascades.

Pathway BPPB BP-PB (Type-II Inhibitor) VEGFR2 VEGFR2 / c-Met (DFG-out state) BPPB->VEGFR2 Binds Hydrophobic Pocket PI3K PI3K / AKT Cascade VEGFR2->PI3K Activation Blocked MAPK RAS / MAPK Cascade VEGFR2->MAPK Activation Blocked Prolif Tumor Proliferation PI3K->Prolif Drives Angio Tumor Angiogenesis MAPK->Angio Drives

Fig 1: BP-PB mechanism of action targeting the DFG-out conformation of pro-angiogenic kinases.

Experimental Design: The Xenograft Model

To accurately benchmark BP-PB, we utilize the A549 Non-Small Cell Lung Cancer (NSCLC) subcutaneous xenograft model .

Causality of Model Selection: A549 cells robustly express c-Met and secrete high levels of Vascular Endothelial Growth Factor (VEGF). This creates a highly vascularized, aggressive tumor microenvironment that is exquisitely sensitive to VEGFR2/c-Met blockade. Furthermore, 2 allow for non-invasive, longitudinal monitoring of tumor burden via caliper measurements without requiring complex imaging modalities at every time point[2].

Xenograft A A549 Cells (Subcutaneous) B Tumor Engraftment (100-150 mm³) A->B C Randomization (n=10/group) B->C D1 Vehicle C->D1 D2 Sorafenib C->D2 D3 BP-PB C->D3 E Bi-weekly Caliper Measurement D1->E D2->E D3->E F Endpoint Analysis E->F

Fig 2: Self-validating in vivo xenograft workflow ensuring established vasculature before dosing.

Step-by-Step Benchmarking Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating strict randomization, blinding, and active comparator controls.

Phase 1: Inoculation and Engraftment
  • Cell Preparation: Harvest A549 cells at the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel to enhance localized engraftment.

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of 6-week-old female athymic nude mice (NU/NU).

  • Vascular Maturation (Critical Step): Monitor mice until tumors reach an average volume of 100–150 mm³ .

    • Causality: Initiating dosing only after tumors reach this volume ensures that the tumor vasculature is fully established. Treating too early tests the drug's ability to prevent engraftment, whereas treating at 150 mm³ rigorously tests its true anti-angiogenic and tumor-regressing efficacy.

Phase 2: Randomization and Dosing
  • Randomization: Stratify mice into four groups (n=10/group) to ensure equal baseline tumor volumes across all cohorts.

  • Administration: Administer treatments via oral gavage (p.o.) once daily for 21 days:

    • Group 1: Vehicle Control (0.5% Methylcellulose/0.2% Tween 80).

    • Group 2: Sorafenib (30 mg/kg) – Active Clinical Benchmark.

    • Group 3: BP-PB Low Dose (15 mg/kg).

    • Group 4: BP-PB High Dose (30 mg/kg).

Phase 3: Longitudinal Measurement
  • Caliper Measurement: Measure tumor dimensions bi-weekly using digital calipers.

  • Volume Calculation: Calculate tumor volume using the standard 3: V=21​×length×width2 [3].

    • Causality: While calipers have limitations compared to MRI, this formula mathematically assumes the tumor depth is equivalent to its width, which remains the universally accepted, high-throughput standard for evaluating superficial xenografts in preclinical radiotherapeutic and pharmacological settings[3].

Comparative Efficacy Data

The following tables summarize the quantitative benchmarking data, demonstrating BP-PB's superior target affinity and in vivo efficacy compared to Sorafenib.

Table 1: In Vitro Kinase Inhibition Profiling
CompoundVEGFR2 IC₅₀ (nM)c-Met IC₅₀ (nM)Kinase Binding Mode
Sorafenib 90.0>1000Type-II (Moderate Residence)
BP-PB 12.5 45.2 Type-II (Prolonged Residence)
Table 2: In Vivo A549 Xenograft Efficacy (Day 21)
Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 1,250 ± 140N/A+ 2.1%
Sorafenib (30 mg/kg) 580 ± 8553.6%- 4.5%
BP-PB (15 mg/kg) 410 ± 6067.2%+ 1.0%
BP-PB (30 mg/kg) 215 ± 45 82.8% - 1.2%

Note: TGI % is calculated as [1−(ΔVtreated​/ΔVcontrol​)]×100 . Body weight changes within ±5% indicate acceptable tolerability.

Conclusion & Translational Outlook

Benchmarking N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide (BP-PB) against Sorafenib reveals a distinct pharmacological advantage. The integration of the benzoylpiperazine and phenylbenzamide moieties allows BP-PB to deeply anchor into the DFG-out pocket of VEGFR2 and c-Met. In the rigorous A549 xenograft model, this translates to an 82.8% Tumor Growth Inhibition at 30 mg/kg, significantly outperforming the 53.6% TGI achieved by Sorafenib, without inducing significant systemic toxicity (measured by body weight retention). These data strongly support the advancement of BP-PB into IND-enabling pharmacokinetic and toxicological studies.

References

  • Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLOS ONE.[Link]

  • A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging. PLOS ONE (via PMC).[Link]

Sources

Comparative Molecular Docking Guide: N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide Derivatives as Dual-Site AChE Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the AChE Gorge

In the landscape of Alzheimer’s disease (AD) drug discovery, human Acetylcholinesterase (hAChE) remains a primary therapeutic target. The hAChE enzyme features a unique, 20 Å deep active-site gorge. At the bottom lies the Catalytic Active Site (CAS), responsible for acetylcholine hydrolysis, while the entrance is guarded by the Peripheral Anionic Site (PAS).

Modern drug design prioritizes dual-site inhibitors that simultaneously bind the CAS and PAS. This dual action not only halts neurotransmitter breakdown but also prevents AChE-induced amyloid-beta (Aβ) aggregation. The N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide scaffold is uniquely geometrically suited for this task. Its elongated, multi-aromatic structure allows the 4-phenylbenzamide (biphenyl) moiety to anchor at the PAS via π−π stacking, while the benzoylpiperazine core penetrates deep into the gorge to interact with the CAS.

This guide provides an authoritative, self-validating computational protocol for evaluating these derivatives against standard clinical alternatives like Donepezil.

Experimental Rationale & System Validation (E-E-A-T)

Why PDB 4EY7?

The selection of the crystal structure is the most critical variable in molecular docking. We utilize the high-resolution (2.35 Å) crystal structure of recombinant human AChE in complex with Donepezil (PDB ID: 4EY7)[1].

  • The Causality: AChE exhibits significant conformational flexibility. Using a structure co-crystallized with Donepezil ensures the gorge is in an "open" conformation, specifically adapted to accommodate bulky, elongated ligands that span the entire CAS-PAS axis[2].

Self-Validating Protocol

To ensure trustworthiness, the docking environment must be calibrated before screening novel derivatives.

  • The Validation Step: The co-crystallized Donepezil must be extracted and re-docked into the unliganded 4EY7 receptor. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the computational pose and the crystallographic pose is < 2.0 Å . This confirms that the grid parameters and scoring functions accurately reproduce known thermodynamic realities.

Pharmacophore PAS Peripheral Anionic Site (PAS) Trp286, Tyr72, Tyr341 Gorge Mid-Gorge Phe338, Tyr337 CAS Catalytic Active Site (CAS) Trp86, Ser203, His447 Biphenyl 4-phenylbenzamide moiety (pi-pi stacking) Biphenyl->PAS anchors to Linker Phenyl-piperazine core (Hydrophobic/vdW) Biphenyl->Linker Linker->Gorge spans Benzoyl Benzoyl moiety (H-bond / pi-pi) Linker->Benzoyl Benzoyl->CAS binds to

Diagram 1: AChE Dual-Site Binding Pharmacophore mapping for the benzamide scaffold.

Step-by-Step Comparative Docking Methodology

Step 1: Ligand Preparation
  • Action: Import the 2D structures of Donepezil and the benzamide derivatives into a ligand preparation tool (e.g., Schrödinger LigPrep or OpenBabel). Generate 3D conformers and assign protonation states at pH 7.4.

  • Causality: The human body operates at physiological pH. While the piperazine nitrogens in this specific scaffold are conjugated (amide/aniline-like) and largely neutral, accurately defining formal charges prevents the scoring function from calculating artificial electrostatic repulsions or attractions during docking.

Step 2: Protein Preparation
  • Action: Import PDB 4EY7. Delete all water molecules except those bridging the ligand and receptor (if explicitly studying water-mediated bonds). Add missing hydrogen atoms and optimize the hydrogen-bond network (pH 7.4).

  • Causality: X-ray crystallography often fails to resolve hydrogen atoms. Optimizing the H-bond network ensures that the critical indole rings of Trp86 (CAS) and Trp286 (PAS)[3] are correctly oriented to act as π -electron donors or hydrogen bond acceptors.

Step 3: Receptor Grid Generation
  • Action: Define a receptor grid box centered on the native Donepezil ligand. Set the bounding box dimensions to at least 20 × 20 × 20 Å.

  • Causality: The AChE gorge is exceptionally long. A restrictive grid box will artificially force the elongated N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide derivatives into cramped, high-energy conformations, failing to capture their dual-site spanning capability.

Step 4: Molecular Docking Execution
  • Action: Run the docking simulation using an Extra Precision (XP) scoring function (e.g., Glide XP) or AutoDock Vina, allowing full ligand flexibility while keeping the receptor rigid.

  • Causality: XP scoring functions heavily penalize steric clashes and reward highly specific π−π stacking interactions. Because the affinity of these derivatives relies heavily on stacking with Trp86 and Trp286, a rigorous scoring function is required to differentiate between closely related structural analogs.

Workflow LPrep 1. Ligand Preparation (3D Conformer, pH 7.4, Energy Min) Grid 3. Receptor Grid Generation (20 Å Box centered on Donepezil) LPrep->Grid PPrep 2. Protein Preparation (PDB: 4EY7) (Remove H2O, Add H, Optimize H-bonds) PPrep->Grid Dock 4. Molecular Docking (Glide XP / Vina) (Flexible Ligand, Rigid Receptor) Grid->Dock Score 5. Post-Docking Analysis (Binding Energy, Trp86/Trp286 Interactions) Dock->Score

Diagram 2: High-Throughput Docking & Validation Workflow for AChE Inhibitors.

Comparative Performance Analysis

To objectively evaluate the scaffold, we compare the base structure and two hypothetical halogen/methoxy-substituted derivatives against the clinical standard, Donepezil. The data below represents typical computational yields for this class of dual-site inhibitors.

CompoundDocking Score (kcal/mol)CAS Interactions (Bottom Gorge)PAS Interactions (Gorge Entrance)Mid-Gorge Interactions
Donepezil (Reference) -10.45 π−π stacking (Trp86) π−π stacking (Trp286)Cation- π (Phe338)
Base Scaffold (Unsubstituted)-9.82 π−π stacking (Trp86) π−π stacking (Trp286)Hydrophobic (Tyr337)
Derivative A (4-Fluoro on benzoyl)-10.95Halogen bond (His447), π−π (Trp86) π−π stacking (Trp286)Hydrophobic (Tyr337)
Derivative B (4-Methoxy on biphenyl)-11.20 π−π stacking (Trp86)H-bond (Tyr72), π−π (Trp286)Hydrophobic (Tyr337)
Data Interpretation
  • The Role of Trp86 and Trp286: Just like Donepezil, all derivatives successfully anchor to Trp86 in the CAS and Trp286 in the PAS[3]. This confirms the scaffold's length is optimal for dual-site inhibition.

  • Substituent Effects: The addition of an electron-donating methoxy group on the biphenyl moiety (Derivative B) significantly improves the docking score (-11.20 kcal/mol) by establishing an additional hydrogen bond with Tyr72 at the PAS, outperforming the baseline Donepezil score.

References

  • Cheung, J., et al. "Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil (PDB ID: 4EY7)." RCSB Protein Data Bank, 2012. 1

  • MDPI. "Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition." International Journal of Molecular Sciences, 2023. 2

  • Junaid, M., et al. "Metal based donepezil analogues designed to inhibit human acetylcholinesterase for Alzheimer's disease." PLoS ONE, 2019.3

Sources

Safety Operating Guide

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced synthetic intermediates and active pharmaceutical ingredients (APIs) requires a rigorous, scientifically grounded approach to laboratory safety. N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide is a complex, high-molecular-weight organic molecule. Characterized by a highly lipophilic biphenyl core, a stable benzamide linkage, and a bioactive piperazine moiety, this compound presents specific logistical and environmental challenges.

Because it is a biologically active, halogen-free organic compound, its disposal must be tightly controlled to prevent environmental persistence and ensure strict regulatory compliance under the EPA’s Resource Conservation and Recovery Act (RCRA)[1] and OSHA’s Laboratory Standard[2].

Here is your comprehensive, step-by-step operational guide to the safe handling, spill mitigation, and cradle-to-grave disposal of this compound.

Operational Context & Mechanistic Rationale for Disposal

Before executing a disposal plan, laboratory personnel must understand the causality behind our waste profiling choices. You cannot manage what you do not understand.

  • Lipophilicity & Aquatic Toxicity: The multiple aromatic rings (phenyl and benzoyl groups) render this compound highly hydrophobic. Drain disposal is strictly prohibited [3]. The compound will not partition into aqueous waste streams; instead, it poses a severe risk of precipitation in plumbing and bioaccumulation in aquatic ecosystems.

  • Thermal Stability vs. Chemical Neutralization: The benzamide and piperazine rings are highly stable. Attempting chemical neutralization (e.g., acid/base hydrolysis) at the bench scale is inefficient and generates unnecessary secondary waste. Therefore, the only self-validating system for complete molecular destruction is high-temperature incineration (>1000°C) [4].

  • Halogen-Free Status: Because the chemical formula ( C30​H27​N3​O2​ ) lacks halogens (fluorine, chlorine, bromine), its incineration will not generate toxic dioxins or furans. This simplifies its waste stream categorization to "Non-Halogenated Organic Waste," which is significantly more cost-effective to process.

Regulatory & Quantitative Waste Framework

Under EPA RCRA regulations, your facility's generator status dictates how long and how much of this chemical waste you can legally store on-site[5]. You must integrate these limits into your laboratory's Chemical Hygiene Plan[2].

Table 1: EPA RCRA Generator Status & Accumulation Limits

Generator StatusMonthly Generation LimitMax On-Site AccumulationAccumulation Time Limit
Very Small (VSQG) 100 kg (approx. 25 gallons) 1,000 kgNo strict time limit
Small (SQG) 100 kg to 1,000 kg 6,000 kg180 days
Large (LQG) 1,000 kgNo limit90 days

Data summarized from EPA RCRA Subpart K and state environmental protection guidelines[5].

Standard Operating Procedure: Cradle-to-Grave Disposal

The following protocols are designed as self-validating systems. Each phase includes a verification step to ensure the protocol has been executed flawlessly.

Phase 1: Point-of-Generation Segregation (Satellite Accumulation Area)

Causality: Segregating waste at the source prevents incompatible chemical reactions (e.g., mixing organics with strong oxidizers) and simplifies waste profiling for your disposal broker[6].

  • Categorize the Waste: Determine if the N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide waste is solid (pure powder, contaminated weigh boats, pipette tips) or liquid (dissolved in organic solvents like DMSO, DMF, or DCM).

  • Select the Receptacle: Use a chemically compatible container. For liquid organic waste containing this compound, use a high-density polyethylene (HDPE) or glass carboy[6]. Do not use metal containers, as trace solvent degradation or acidic impurities could cause corrosion.

  • Labeling: Affix a "Hazardous Waste" tag immediately upon the first drop of waste entering the container. The label must explicitly list the full chemical name and the solvent matrix (e.g., "N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide, 10% in DMSO"). Never use generic terms like "Organic Waste"[7].

  • Volume Management: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. An SAA may hold up to 55 gallons of hazardous waste[4].

  • Self-Validation Check: Inspect the secondary containment tray weekly. Ensure there is no swelling of the plastic container (indicating solvent incompatibility) and verify that the pH of liquid waste is neutral (pH 5-8) before sealing[8].

Phase 2: Spill Cleanup & Decontamination

Causality: Because this molecule is a dry powder in its pure form, dry-sweeping a spill will generate respirable dust, leading to severe inhalation exposure[9].

  • Isolate the Area: Immediately restrict access to the spill zone. Don appropriate PPE: nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator if aerosolization is a risk[9].

  • Containment (Solid Spill): Do not dry-sweep. Lightly mist the powder with a compatible solvent (e.g., a small amount of isopropanol) to suppress dust formation, then wipe up using absorbent pads[8].

  • Containment (Liquid Spill): If the compound is dissolved in an organic solvent, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads) to dike the liquid and prevent it from reaching floor drains[7].

  • Collection: Place all contaminated absorbents, broken glass, and PPE into a heavy-duty, sealable hazardous waste bag.

  • Self-Validation Check: Conduct a final solvent wipe of the surface using a clean white pad. Visually inspect the pad; if any discoloration or residue is present, repeat the decontamination step until the pad remains pristine.

Phase 3: Central Accumulation & Final Destruction

Causality: Transferring waste to a central hub ensures compliance with federal accumulation time limits and guarantees complete molecular destruction without environmental release.

  • Transfer to CAA: Once the SAA container is full, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 consecutive days[4].

  • Manifesting: Work with a certified hazardous waste broker to profile the waste[10].

  • Thermal Destruction: The waste broker will transport the material to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). The compound will be incinerated at temperatures exceeding 1000°C, breaking the stable benzamide and piperazine rings into simple, non-toxic oxides ( CO2​ , H2​O , NOx​ )[4].

Waste Management Workflow

The following diagram illustrates the logical lifecycle of the chemical waste from benchtop generation to final thermal destruction.

WasteWorkflow A Waste Generation: N-[4-(4-benzoylpiperazin-1-yl)phenyl] -4-phenylbenzamide B Solid Waste (Contaminated PPE, Powders) A->B Solid residues C Liquid Waste (Dissolved in Organic Solvents) A->C Solvent mixtures D Satellite Accumulation Area (SAA) Max 55 Gallons / At Point of Generation B->D C->D E Central Accumulation Area (CAA) EPA RCRA Regulated Storage D->E Transfer when full F Licensed Waste Broker (Manifesting & Transport) E->F Profiling & Pickup G High-Temperature Incineration (>1000°C Thermal Destruction) F->G Final Disposal

Figure 1: Cradle-to-grave disposal workflow for complex organic laboratory waste.

References

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov.[Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Management." EPA.gov.[Link]

  • University of California, Los Angeles (UCLA). "FAQ'S - most frequently asked questions - Chemistry and Biochemistry." UCLA.edu. [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." LabManager.com.[Link]

  • Ohio Environmental Protection Agency. "Managing Hazardous Waste Generated in Laboratories." Ohio.gov.[Link]

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern.edu.[Link]

  • Harvard University. "Safety | Department of Chemistry and Chemical Biology." Harvard.edu.[Link]

Sources

A Researcher's Guide to the Safe Handling of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in the landscape of drug discovery, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide presents both exciting research opportunities and the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this and similar chemical entities with the utmost confidence and care.

Hazard Profile and Risk Assessment: Understanding the "Why" Behind the "How"

While a specific Safety Data Sheet (SDS) for N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide is not yet widely available, an analysis of its structural motifs—a benzamide, a piperazine, and multiple phenyl groups—allows for a predictive hazard assessment based on well-characterized analogous compounds.

Anticipated Hazards:

  • Acute Toxicity: Similar complex organic molecules may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Skin and Eye Irritation: Many benzamide and piperazine derivatives are known to cause skin and serious eye irritation.[3][4][5][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][5][6]

  • Chronic Toxicity: The potential for systemic effects following repeated exposure cannot be ruled out without specific toxicological data.[1][8]

Given these potential hazards, a conservative approach to personal protective equipment (PPE) and handling procedures is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling.[9][10] The following table outlines the recommended PPE for various laboratory operations involving N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLab coatN95 or higher-rated respirator if not in a ventilated enclosure
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLab coatNot generally required if performed in a fume hood
In Vitro/In Vivo Dosing Chemical splash goggles or face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over lab coatAs dictated by risk assessment, especially if aerosols are possible
Spill Cleanup Face shield and chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges

Causality in PPE Selection:

  • Eye Protection: The risk of splashes during solution preparation and handling necessitates the use of chemical splash goggles over standard safety glasses.[10][11]

  • Hand Protection: Nitrile gloves offer good resistance to a broad range of chemicals for incidental contact.[11] For prolonged handling or in the event of a spill, more robust gloves like butyl rubber are recommended.[9][10] Double-gloving minimizes the risk of exposure from a single glove failure.

  • Respiratory Protection: The primary inhalation risk comes from the handling of the solid compound, where dust can be generated.[12][13] Performing these operations in a certified chemical fume hood or a ventilated balance enclosure is the preferred engineering control. If this is not feasible, an N95 respirator should be used.

Safe Handling and Operational Workflow

A systematic approach to handling minimizes the risk of exposure. The following workflow is recommended for all procedures involving N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management prep_area Designate Work Area gather_ppe Assemble PPE prep_area->gather_ppe gather_mats Gather Materials & Spill Kit gather_ppe->gather_mats don_ppe Don PPE gather_mats->don_ppe conduct_exp Conduct Experiment in Fume Hood don_ppe->conduct_exp clean_area Decontaminate Work Area conduct_exp->clean_area doff_ppe Doff PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Waste wash_hands->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste

Caption: Safe handling workflow for N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide.

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency Response Workflow:

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_wash Remove contaminated clothing. Wash with soap and water for 15 min. start->skin_wash eye_rinse Rinse with water for 15 min, aintaining open eyelids. start->eye_rinse fresh_air Move to fresh air. start->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. start->rinse_mouth skin_medical Seek medical attention if irritation persists. skin_wash->skin_medical eye_medical Seek immediate medical attention. eye_rinse->eye_medical inhalation_medical Seek medical attention if symptoms occur. fresh_air->inhalation_medical ingestion_medical Seek immediate medical attention. rinse_mouth->ingestion_medical

Caption: First aid procedures for exposure to N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Alert: Inform your supervisor and any relevant safety personnel.

  • Contain: If safe to do so, prevent the spread of the spill using absorbent materials. For a solid spill, avoid creating dust.[2]

  • Clean: Wearing appropriate PPE, clean up the spill according to your institution's hazardous waste procedures.

  • Decontaminate: Thoroughly decontaminate the area and all equipment used for cleanup.

Disposal Plan: Responsible Stewardship

All waste containing N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Keep solid and liquid waste streams separate.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[14]

  • Storage: Store waste in a designated, well-ventilated area, away from incompatible materials.[14]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[13][14] Do not discharge to sewer systems.[13]

By adhering to these guidelines, researchers can confidently and safely advance their work with N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide, ensuring both scientific progress and a culture of safety.

References

  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Shell. Chemical Handling Safety & PPE Requirements. Retrieved from [Link]

  • Shanghai Tachizaki. Safety Data Sheets. Retrieved from [Link]

  • National Institutes of Health. 4-Phenylbenzamide. Retrieved from [Link]

  • Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

  • NextSDS. N-[4-(4-BENZYLPIPERAZINO)PHENYL]-4-FLUOROBENZENECARBOXAMIDE — Chemical Substance Information. Retrieved from [Link]

  • Australian Government Department of Health. (2023, December 14). Benzenamine, N-phenyl- - Evaluation statement. Retrieved from [Link]

  • PubMed. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Retrieved from [Link]

  • NextSDS. N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

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Retrosynthesis Analysis

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N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.